synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine experimental procedure
This guide details the precision synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine . Critical Technical Distinction: Researchers often confuse this target with its isomer, 1-(2-Chloro-4-nitrophenyl)piperazine.
Core Structure: A piperazine ring attached to a benzene ring at position 1, with a chlorine atom at position 3 and a nitro group at position 4.
Synthetic Utility: A versatile intermediate for phenylpiperazine-based pharmaceuticals (e.g., antifungal azoles, psychotropics) where specific halogen placement dictates metabolic stability and receptor binding affinity.
Retrosynthetic Logic
The synthesis relies on Nucleophilic Aromatic Substitution (
). The regioselectivity is controlled by the electronic directing effects of the nitro group.
Disconnection: The C(sp2)-N bond between the benzene ring and the piperazine nitrogen.
Rationale: The nitro group is a strong electron-withdrawing group (EWG) that activates the halogen leaving groups at the ortho (C2) and para (C4) positions.[2] Nucleophilic attack occurs preferentially at the para-position (C4) due to a combination of electronic activation and reduced steric hindrance compared to the ortho position.
Attack at C4 of 2,4-DCNB
Product has Piperazine at C4, Cl at C2, Nitro at C1.
Renumbering for IUPAC: The Piperazine-bearing carbon becomes C1. The adjacent Cl becomes C3. The Nitro becomes C4.
Cool the reaction mixture to room temperature (20-25°C).
Filter off the inorganic salts (
, unreacted ) and wash the cake with small portions of Acetonitrile.
Concentrate the filtrate under reduced pressure (Rotavap) to remove the majority of Acetonitrile.
Pour the oily residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.
Troubleshooting: If an oil forms instead of a solid, scratch the flask walls or seed with a crystal if available. Alternatively, extract with Dichloromethane (DCM), dry over
, and evaporate.
Step 4: Purification
Collect the crude solid by vacuum filtration.
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) . Allow to cool slowly to room temperature, then to 4°C.
Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.
Part 4: Process Control & Analytics
Workflow Diagram
Figure 2: Isolation and purification workflow ensuring removal of inorganic salts and excess piperazine.
Quality Control Parameters
Appearance: Yellow crystalline solid.
1H NMR (DMSO-d6):
Look for the ABX system of the aromatic protons.
The proton at C5 (between Cl and Piperazine) will show a doublet (ortho-coupling to C6).
The proton at C2 (between Cl and Nitro) will be a singlet (or small doublet due to meta-coupling).
Crucial Check: Ensure integration of piperazine protons (8H) matches the aromatic ring (3H).
Mass Spectrometry:
. Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Safety & Troubleshooting
Regioisomer Contamination: If the melting point is significantly different, check the starting material. 3,4-DCNB yields the 2-chloro isomer.
Bis-Substitution: If a byproduct with
is observed, the ratio of Piperazine to DCNB was too low. Increase Piperazine equivalents to 3.0 or 4.0.
Thermal Runaway: Nitro compounds can be energetic.[2] Do not overheat the reaction mass beyond 100°C without calorimetric testing.
References
Regioselectivity in Nucleophilic Aromatic Substitution
Bunnett, J. F., & Zahler, R. E. (1951).
Context: Establishes the preference for para-substitution over ortho-substitution in activ
Synthesis of Phenylpiperazines
Chaudhary, P., et al. (2006).[4] "Synthesis and biological activity of N-aryl piperazine derivatives". Bioorganic & Medicinal Chemistry.
Context: General procedures for
reactions involving piperazine and nitrochlorobenzenes.
Precursor Properties (2,4-Dichloronitrobenzene)
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11086, 2,4-Dichloronitrobenzene.
Context: Physical properties and safety data for the critical starting m
Physicochemical Profiling & Technical Guide: 1-(3-Chloro-4-nitrophenyl)piperazine
[1] Executive Summary 1-(3-Chloro-4-nitrophenyl)piperazine (CAS: 1681039-26-8) is a critical heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it consis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(3-Chloro-4-nitrophenyl)piperazine (CAS: 1681039-26-8) is a critical heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1] Structurally, it consists of a piperazine ring N-arylated with a 3-chloro-4-nitrobenzene moiety. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring significantly modulates the basicity and lipophilicity of the piperazine core, making it a specialized intermediate for generating aniline-based scaffolds via reduction.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, and analytical characterization, designed for researchers in medicinal chemistry and process development.
Molecular Identification & Structural Analysis[3]
Identifier
Details
IUPAC Name
1-(3-Chloro-4-nitrophenyl)piperazine
CAS Number
1681039-26-8
Molecular Formula
C₁₀H₁₂ClN₃O₂
Molecular Weight
241.67 g/mol
SMILES
C1CN(CCN1)C2=CC(=C(C=C2)[O-])Cl
InChI Key
Predicted based on structure
Structural Features
[2][1][3][4][5][6][7][8][9][10] • Nitro Group (-NO₂): Para-position; strong electron-withdrawing group (EWG); activates ring for nucleophilic attack during synthesis.• Chloro Group (-Cl): Meta-position to piperazine; lipophilic handle; steric modulator.• Piperazine Ring: Secondary amine; provides solubility and H-bond acceptor/donor sites.
Physicochemical Profile
The physicochemical behavior of 1-(3-Chloro-4-nitrophenyl)piperazine is dominated by the electronic push-pull system between the piperazine nitrogen (donor) and the nitro group (acceptor).
Key Metrics Table
Property
Value (Experimental/Predicted)
Technical Context
Physical State
Yellow to Orange Solid
Characteristic of nitro-aromatic amines due to n→π* transitions.
Melting Point
145°C – 155°C (Predicted)
Analogous to 2-chloro isomer (146-150°C); lattice energy stabilized by dipole interactions.
LogP (Lipophilicity)
1.6 ± 0.3
Moderate lipophilicity. The 3-Cl increases LogP relative to the non-chlorinated analog (LogP ~1.0).
pKa (Conjugate Acid)
5.2 – 5.8 (Piperazine N4)
Critical Insight: The basicity of the distal nitrogen (N4) is reduced compared to unsubstituted phenylpiperazine (pKa ~8.0) due to the strong electron-withdrawing nature of the 4-nitro group.
TPSA
~61 Ų
Topological Polar Surface Area; suggests good membrane permeability (Rule of 5 compliant).
Solubility
DMSO, DMF, DCM, Methanol
Low water solubility at neutral pH; soluble in aqueous acid (forming the hydrochloride salt).
Stability & Degradation
Thermal Stability: Stable up to ~200°C. Avoid prolonged heating above 100°C in basic media to prevent degradation.
Photostability: Nitro-aromatics are photosensitive. Store in amber vials to prevent photo-oxidation or reduction byproducts.
Reactivity: The secondary amine (N4) is highly nucleophilic and will readily react with acid chlorides, isocyanates, or alkyl halides.
Synthesis & Impurity Profiling
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr) . The choice of starting material, 3,4-dichloronitrobenzene, is strategic: the nitro group activates the para-chlorine (position 4) for displacement much more strongly than the meta-chlorine (position 3).
Synthesis Workflow (Graphviz)
Caption: SNAr synthesis pathway highlighting the critical stoichiometry required to prevent bis-substitution impurities.
Protocol Highlights
Stoichiometry: Use a large excess of piperazine (3–5 equivalents) relative to 3,4-dichloronitrobenzene. This statistically favors mono-substitution over the formation of the "dumbbell" impurity (where one piperazine attacks two aryl rings).
Regioselectivity: The reaction is highly selective for the 4-position (para to nitro). The 3-position (meta to nitro) is deactivated, preserving the chloro-handle for future SAR (Structure-Activity Relationship) modifications.
Purification: The excess piperazine is water-soluble. Quenching the reaction in water precipitates the hydrophobic product while washing away unreacted piperazine.[8]
Characterization & Analytical Protocols
To validate identity and purity, a multi-modal approach is required.
Analytical Logic Flow (Graphviz)
Caption: Analytical workflow ensuring structural confirmation and impurity clearance before downstream application.
Expected Spectral Data
¹H NMR (DMSO-d₆, 400 MHz):
δ 8.05 (d, J=9.0 Hz, 1H): Proton ortho to the nitro group (H-5). Deshielded by the nitro group.
Minor peak at m/z 244.1 ([M+H]⁺, ³⁷Cl isotope) with ~33% intensity of the base peak (characteristic chlorine pattern).
Handling, Safety, & Storage
GHS Classification (Derived)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage Protocol
Container: Tightly sealed amber glass.
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation over long periods.
Temperature: 2–8°C (Refrigerate) for long-term storage; stable at RT for active use.
References
ChemicalBook. 1-(3-chloro-4-nitrophenyl)piperazine Product Description & CAS 1681039-26-8.[1] Retrieved from
PubChem. 1-(4-Nitrophenyl)piperazine (Analogous Structure Data). National Library of Medicine. Retrieved from
BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (Synthesis logic for 3,4-dichloronitrobenzene derivatives). Retrieved from
Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1). (Describes SNAr conditions for similar piperazine derivatives). Retrieved from
Sigma-Aldrich. Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. (Safety data for structural analog). Retrieved from
A Comprehensive Spectroscopic Analysis of 1-(3-Chloro-4-nitrophenyl)piperazine: An In-Depth Technical Guide
Foreword: The Imperative of Structural Verification In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. 1-(3-C...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative of Structural Verification
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities and key intermediates is paramount. 1-(3-Chloro-4-nitrophenyl)piperazine is a substituted phenylpiperazine, a scaffold of significant interest due to its prevalence in a wide range of biologically active compounds.[1] Its precise molecular architecture, dictated by the substitution pattern on the aromatic ring, directly influences its physicochemical properties and potential pharmacological activity. Therefore, a rigorous and multi-faceted analytical approach is not merely a procedural step but a foundational pillar of scientific integrity.
This guide provides an in-depth exploration of the spectroscopic characterization of 1-(3-Chloro-4-nitrophenyl)piperazine. We will dissect the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The narrative is designed not just to present data, but to explain the causality behind the analytical choices and to interpret the results through the lens of fundamental chemical principles. This document serves as a technical resource for researchers and scientists, offering both validated protocols and expert insights into the structural elucidation of this important synthetic building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the connectivity and chemical environment of every atom in the molecular framework.
Expertise & Rationale: Experimental Design
The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent for its excellent dissolving power for a broad range of organic compounds and its relatively simple residual solvent peaks that do not obscure key signals. Tetramethylsilane (TMS) is employed as the internal standard, providing a sharp singlet at 0.00 ppm for precise calibration of the chemical shift axis.[2] A proton-decoupled ¹³C NMR experiment is essential to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which greatly enhances sensitivity and simplifies interpretation.[3]
Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh approximately 10-15 mg of 1-(3-Chloro-4-nitrophenyl)piperazine and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform shimming of the magnetic field to achieve optimal resolution and peak shape.[3]
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an excellent signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[3]
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectra must be accurately phased and baseline-corrected. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
NMR Data Visualization: Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting (multiplicity). The electron-withdrawing nature of the nitro and chloro groups significantly deshields the adjacent protons, shifting their signals downfield.[4]
Table 1: Predicted ¹H NMR Data for 1-(3-Chloro-4-nitrophenyl)piperazine in DMSO-d₆
Signal Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-2'
~ 8.05
d
J ≈ 2.5 Hz
1H
H-6'
~ 7.85
dd
J ≈ 9.0, 2.5 Hz
1H
H-5'
~ 7.65
d
J ≈ 9.0 Hz
1H
H-2, H-6 (Piperazine)
~ 3.40
t
J ≈ 5.0 Hz
4H
H-3, H-5 (Piperazine)
~ 2.95
t
J ≈ 5.0 Hz
4H
N-H (Piperazine)
Variable (~3.0-4.0)
br s
-
1H
Aromatic Region (δ 7.5-8.1 ppm): Three distinct signals are expected for the three aromatic protons.
H-2': This proton is ortho to the nitro group and meta to the chlorine. It experiences strong deshielding from the nitro group and will appear as a doublet (d) due to coupling with H-6'.[5]
H-6': This proton is ortho to the chlorine and meta to the nitro group. It will be a doublet of doublets (dd) due to coupling with both H-5' (ortho coupling, larger J) and H-2' (meta coupling, smaller J).
H-5': This proton is ortho to the piperazine group and ortho to H-6'. It will appear as a doublet (d) due to coupling with H-6'.
Aliphatic Region (δ 2.9-3.5 ppm): The eight piperazine protons are chemically non-equivalent but may appear as two distinct signals due to rapid chair-to-chair interconversion.
The four protons on carbons C-2 and C-6 (adjacent to the phenyl ring) are deshielded by the aromatic system and appear further downfield.[6]
The four protons on carbons C-3 and C-5 are more shielded and appear further upfield.
N-H Proton: The secondary amine proton signal is often broad (br s) due to quadrupole broadening and chemical exchange, and its chemical shift can be highly variable.[6]
Interpretation of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals eight unique carbon signals, confirming the molecular asymmetry.
Table 2: Predicted ¹³C NMR Data for 1-(3-Chloro-4-nitrophenyl)piperazine in DMSO-d₆
Signal Assignment
Predicted δ (ppm)
C-1' (C-N)
~ 152.0
C-4' (C-NO₂)
~ 140.0
C-3' (C-Cl)
~ 128.0
C-5'
~ 125.0
C-2'
~ 122.0
C-6'
~ 118.0
C-2, C-6 (Piperazine)
~ 48.0
C-3, C-5 (Piperazine)
~ 45.0
Aromatic Carbons (δ 118-152 ppm): The signals are spread over a wide range. The carbons directly attached to electronegative groups (C-N, C-NO₂, C-Cl) are the most downfield. The specific assignments are based on established substituent effects in similar aromatic systems.[7][8]
Piperazine Carbons (δ 45-48 ppm): Two signals are observed. The carbons adjacent to the aromatic ring (C-2, C-6) are more deshielded and appear at a higher chemical shift compared to the carbons adjacent to the secondary amine (C-3, C-5).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Expertise & Rationale: Experimental Design
The solid-state analysis using the Potassium Bromide (KBr) pellet technique is a robust and common method for acquiring IR spectra of non-volatile solid compounds.[9] This method minimizes intermolecular hydrogen bonding effects that can be present in solution, providing a clear fingerprint of the compound's vibrational modes. The key to a good spectrum is ensuring the sample is anhydrous and finely ground to prevent scattering of the IR beam.
Experimental Protocol: IR Analysis
Sample Preparation: Grind a small amount (~1-2 mg) of 1-(3-Chloro-4-nitrophenyl)piperazine with ~100-150 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
Sample Scan: Record the IR spectrum of the sample, typically in the range of 4000–400 cm⁻¹. Average multiple scans (e.g., 32) to improve the signal-to-noise ratio.
IR Data Visualization: Experimental Workflow
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Interpretation of IR Spectrum
The IR spectrum is dominated by strong absorptions corresponding to the nitro group, which are highly characteristic.
Table 3: Characteristic IR Absorption Bands for 1-(3-Chloro-4-nitrophenyl)piperazine
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Assignment
~ 3350
Medium, Broad
N-H Stretch
Secondary Amine (Piperazine)
~ 3100-3050
Medium-Weak
C-H Stretch
Aromatic
~ 2950-2850
Medium
C-H Stretch
Aliphatic (Piperazine)
~ 1590, 1490
Medium-Strong
C=C Stretch
Aromatic Ring
~ 1520
Very Strong
N-O Asymmetric Stretch
Nitro Group
~ 1340
Very Strong
N-O Symmetric Stretch
Nitro Group
~ 1250
Strong
C-N Stretch
Aryl-Amine
~ 800
Strong
C-Cl Stretch
Aryl Halide
Nitro Group (NO₂): The most definitive peaks in the spectrum are the very strong absorptions for the N-O stretches. The asymmetric stretch appears around 1520 cm⁻¹, and the symmetric stretch appears around 1340 cm⁻¹.[10][11] The presence of this pair of intense bands is a clear indicator of a nitro functional group.
N-H and C-H Stretches: A broad peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine.[12] The region just above 3000 cm⁻¹ contains the aromatic C-H stretches, while the region just below 3000 cm⁻¹ shows the aliphatic C-H stretches of the piperazine ring.[13]
Fingerprint Region (< 1600 cm⁻¹): This region contains C=C stretching vibrations for the aromatic ring. Crucially, a strong band around 800 cm⁻¹ is expected for the C-Cl stretching vibration.[14] The strong C-N stretching of the aryl-amine bond is also found in this region.[12]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation pattern of the molecule.
Expertise & Rationale: Experimental Design
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[15] This is highly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. Analyzing the mass difference between the molecular ion and the fragment ions allows us to deduce the neutral pieces that were lost, thereby reconstructing parts of the original structure. The presence of a chlorine atom provides a self-validating feature: a characteristic M+2 isotope pattern that must be present for any chlorine-containing fragment.
Experimental Protocol: MS Analysis
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) system or a direct insertion probe.
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged molecular ions ([M]+•).
Fragmentation: The high internal energy of the molecular ions causes them to fragment into smaller, characteristic ions and neutral radicals.
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.
MS Data Visualization: Experimental Workflow
Caption: Generalized workflow for Electron Ionization Mass Spectrometry (EI-MS).
Interpretation of Mass Spectrum
The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure.
Molecular Weight: C₁₀H₁₂ClN₃O₂ = 241.68 g/mol .
Molecular Ion Peak ([M]+•): A peak will be observed at m/z 241 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]+• peak will be present at m/z 243 with an intensity of approximately one-third of the m/z 241 peak. This isotopic signature is definitive proof of the presence of one chlorine atom.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum
m/z
Proposed Fragment Ion Structure / Formula
Comments
241/243
[C₁₀H₁₂ClN₃O₂]+•
Molecular Ion ([M]+•)
195/197
[C₁₀H₁₂ClN₂]+•
Loss of NO₂ radical (M - 46)
185/187
[C₇H₅ClN₂O₂]+•
Cleavage of the piperazine ring
156/158
[C₆H₃ClNO₂]+•
Cleavage of the C-N aryl bond
86
[C₄H₈N₂]+•
Piperazine radical cation
56
[C₃H₆N]+
Common piperazine fragment
Fragmentation Pathway: The fragmentation of phenylpiperazines is well-documented.[16] The primary cleavage events involve the piperazine ring and its connection to the aromatic system.
Loss of Nitro Group: A common initial fragmentation is the loss of a nitro radical (•NO₂, 46 Da), leading to a significant ion at m/z 195/197.
Piperazine Ring Cleavage: The piperazine ring can undergo characteristic cleavages. A common pathway involves the loss of ethyleneimine (C₂H₅N), leading to fragments like m/z 56 ([C₃H₆N]⁺).[16][17] The piperazine radical cation itself may be observed at m/z 86.
Aryl-Nitrogen Bond Cleavage: Scission of the bond between the phenyl ring and the piperazine nitrogen can generate an ion at m/z 156/158, corresponding to the [3-chloro-4-nitrophenyl] radical cation.
Conclusion: A Unified Structural Confirmation
The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of 1-(3-Chloro-4-nitrophenyl)piperazine.
NMR spectroscopy precisely maps the proton and carbon framework, confirming the 1,3,4-trisubstitution pattern on the aromatic ring and the integrity of the piperazine moiety.
IR spectroscopy provides definitive evidence for the key functional groups, most notably the two powerful N-O stretching bands that are hallmarks of the nitro group, along with the N-H and C-Cl vibrations.
Mass spectrometry confirms the correct molecular weight (241.68 g/mol ) and the presence of a single chlorine atom through the characteristic M/M+2 isotopic pattern. The fragmentation pattern is entirely consistent with the known behavior of phenylpiperazine derivatives.
Together, these three orthogonal analytical techniques form a self-validating system, providing a comprehensive and trustworthy spectroscopic signature for this compound, which is essential for its use in research and development.
References
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]
Carnevale, G., et al. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
NIST (n.d.). 1-(4-Nitrophenyl)piperazine. NIST WebBook. Available at: [Link]
ResearchGate (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]
Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-47. Available at: [Link]
Fiveable (2025). Spectroscopy of Amines. Fiveable Organic Chemistry Class Notes. Available at: [Link]
Acta Crystallographica Section E (2017). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PMC. Available at: [Link]
University of Calgary (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary Chemistry. Available at: [Link]
Smith, B.C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
University of Wisconsin-Madison (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Madison Chemistry. Available at: [Link]
ChemTalk (n.d.). IR Spectrum Table of IR Spectroscopy Values. ChemTalk. Available at: [Link]
KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]
Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Northern Illinois University (n.d.). IR Absorption Frequencies. NIU Department of Chemistry and Biochemistry. Available at: [Link]
ACD/Labs (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs Blog. Available at: [Link]
Journal of Chemical and Pharmaceutical Research (2012). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. JOCPR. Available at: [Link]
Asian Journal of Chemistry (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]
Michigan State University (n.d.). Table of Characteristic IR Absorptions. MSU Chemistry. Available at: [Link]
SciSpace (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]
solubility of 1-(3-Chloro-4-nitrophenyl)piperazine in common organic solvents
Technical Guide: Solubility Profiling & Optimization of 1-(3-Chloro-4-nitrophenyl)piperazine Executive Summary 1-(3-Chloro-4-nitrophenyl)piperazine is a critical intermediate in the synthesis of antifungal agents (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profiling & Optimization of 1-(3-Chloro-4-nitrophenyl)piperazine
Executive Summary
1-(3-Chloro-4-nitrophenyl)piperazine is a critical intermediate in the synthesis of antifungal agents (e.g., ketoconazole analogs) and various psychopharmaceutical scaffolds.[1] Its solubility profile is governed by the interplay between the lipophilic chloronitrobenzene moiety and the hydrophilic, basic piperazine ring.
This guide provides a comprehensive technical framework for determining, modeling, and optimizing the solubility of this compound. Due to the scarcity of public thermodynamic data for this specific regioisomer, this guide utilizes verified physicochemical proxies (e.g., the 2-chloro isomer) and establishes a self-validating experimental protocol for researchers to generate precise internal data.
Physicochemical Profile & Solubility Landscape
Understanding the molecular architecture is the first step to predicting solvent interaction.
Do not rely on literature values alone. Batch-to-batch variations in impurity profiles can alter saturation points.[1] Use this Self-Validating Shake-Flask Protocol to generate robust data.
Workflow Visualization
Caption: Standardized Shake-Flask methodology for determining equilibrium solubility.
Step-by-Step Methodology
Preparation: Add excess 1-(3-Chloro-4-nitrophenyl)piperazine solid to a glass vial.
Solvation: Add the target solvent (e.g., Ethanol) until a suspension is formed.
Equilibration: Place the vial in a temperature-controlled orbital shaker.
Standard: 25°C for 24 hours.
Validation: Check at 48 hours. If concentration deviates <2%, equilibrium is reached.
Sampling:
Pre-heat the syringe and filter to the bath temperature (critical to prevent precipitation during filtering).
Draw supernatant and filter through a 0.22 µm PTFE filter .[1]
Quantification:
Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water).
Analyze via HPLC-UV (Detection @ ~254 nm or ~300 nm, corresponding to the nitro-aromatic chromophore).[1]
Thermodynamic Modeling
To scale up crystallization processes, you must model how solubility changes with temperature. Two primary models are recommended for this compound.
A. Modified Apelblat Equation
Best for correlating experimental data across a wide temperature range.
Purity: Excellent for removing non-polar impurities.[1]
Strategy B: Anti-Solvent Precipitation
Solvent: Ethyl Acetate (dissolves the compound).[1]
Anti-Solvent: Hexane or Heptane (induces precipitation).[1]
Protocol: Dissolve in minimal Ethyl Acetate. Slowly add Heptane until turbidity persists. Cool to complete precipitation.[7]
Benefit: Useful if the compound is thermally unstable or if yield from alcohol is too low.
Purification Logic Diagram
Caption: Decision tree for purification via recrystallization.
References
PubChem. (2025).[1][8] 1-(3-Chlorophenyl)piperazine Compound Summary. National Library of Medicine. [Link]
Mettler Toledo. (2024).[1] Recrystallization Guide: Solvents and Anti-Solvents. [Link][1]
Prasad, H. J., et al. (2023).[1][9] Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E. [Link]
University of Alberta. (2024).[1] Recrystallization Protocols and Solvent Selection. [Link][1]
Structural Characterization & Crystallographic Analysis: 1-(3-Chloro-4-nitrophenyl)piperazine
The following technical guide details the structural and crystallographic characterization of 1-(3-Chloro-4-nitrophenyl)piperazine . Executive Summary 1-(3-Chloro-4-nitrophenyl)piperazine (C₁₀H₁₂ClN₃O₂) is a critical pha...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural and crystallographic characterization of 1-(3-Chloro-4-nitrophenyl)piperazine .
Executive Summary
1-(3-Chloro-4-nitrophenyl)piperazine (C₁₀H₁₂ClN₃O₂) is a critical pharmacophore intermediate, primarily utilized in the synthesis of antifungal agents (e.g., ketoconazole analogues) and psychotropic drugs targeting serotonergic pathways. Its solid-state properties are governed by the interplay between the electron-withdrawing nitro group, the steric influence of the meta-chlorine atom, and the conformational flexibility of the piperazine ring.
This guide provides a comprehensive analysis of its crystal structure, derived from high-resolution X-ray diffraction (XRD) studies of homologous series and direct structural analogues.[1] It establishes the supramolecular synthons that dictate its lattice stability, focusing on the N–H···O hydrogen bonding networks and Cl···O/Cl···π halogen interactions.[1][2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
Property
Specification
IUPAC Name
1-(3-Chloro-4-nitro-phenyl)piperazine
Molecular Formula
C₁₀H₁₂ClN₃O₂
Molecular Weight
241.67 g/mol
Hybridization
N(aryl): sp² (planar); N(amine): sp³ (pyramidal)
Electronic Character
Push-pull system (Piperazine donor Nitro acceptor)
Predicted LogP
~1.8 – 2.1
Crystal Habit
Yellow prisms or needles (Solvent dependent)
Experimental Crystallography Protocols
To obtain single crystals suitable for X-ray diffraction, a controlled slow-evaporation method is required to minimize twinning and disorder caused by the flexible piperazine ring.[1]
Synthesis & Purification
The compound is typically synthesized via nucleophilic aromatic substitution (
) of 3,4-dichloronitrobenzene with excess piperazine.[1]
Purification: The crude product must be recrystallized from Ethanol/Water (9:1) to remove mono-substituted impurities before growing single crystals.[1]
Crystal Growth Optimization
The following solvent systems are validated for growing diffraction-quality crystals of nitro-phenyl-piperazines:
The piperazine ring adopts a chair conformation to minimize torsional strain.[1] Unlike planar aromatic rings, the piperazine nitrogen atoms are pyramidal.[1]
N(1) (Aryl-bound): Exhibits flattened pyramidal geometry due to resonance with the phenyl ring.[1] The lone pair participates in conjugation with the
The 4-nitro group exerts a strong electron-withdrawing effect, enhancing the quinoid character of the phenyl ring.[1] This results in a shortening of the
bond length (approx.[1] 1.36–1.38 Å) compared to a standard C-N single bond (1.47 Å).[1]
The "Meta-Chloro" Steric Impact
The chlorine atom at the 3-position introduces steric bulk that forces the piperazine ring to twist slightly out of the phenyl plane.[1]
Torsion Angle: The dihedral angle between the phenyl ring and the piperazine mean plane is expected to be
.[1] This twist relieves the steric clash between the chlorine atom and the equatorial protons of the piperazine ring.[1]
Figure 1: Interplay of electronic resonance and steric hindrance governing the molecular geometry.
Supramolecular Architecture & Packing
The crystal lattice is stabilized by a hierarchy of intermolecular forces.[1] The absence of a strong acid (in the free base form) means the lattice relies on neutral hydrogen bonding.[1]
Primary Synthon: N–H[1]···O Chains
The dominant interaction is the hydrogen bond between the secondary amine (N-H) of the piperazine and the oxygen atoms of the nitro group on a neighboring molecule.[1]
Motif: Head-to-tail infinite chains.
Graph Set Notation:
or chains running parallel to the crystallographic b-axis.[1]
Weak: C-H···Cl and van der Waals forces (Fills voids).[1]
Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.
Comparative Structural Metrics
The following table summarizes the expected geometric parameters for 1-(3-Chloro-4-nitrophenyl)piperazine, benchmarked against the well-characterized 1-(4-nitrophenyl)piperazine and 1-(3-chlorophenyl)piperazine .
The structural principles and synthesis protocols outlined above are grounded in the crystallographic data of the following authoritative sources:
Mahesha, H. G., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.[1] IUCrData.
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures.
PubChem Compound Summary. 1-(3-Chlorophenyl)piperazine (mCPP) Structural Data. National Center for Biotechnology Information.[1]
Theoretical and Computational Studies of 1-(3-Chloro-4-nitrophenyl)piperazine: A Technical Guide
Executive Summary & Strategic Relevance 1-(3-Chloro-4-nitrophenyl)piperazine (CNPP) represents a critical pharmacophore in the design of azole antifungals (e.g., Ketoconazole derivatives) and psychotropic agents. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Relevance
1-(3-Chloro-4-nitrophenyl)piperazine (CNPP) represents a critical pharmacophore in the design of azole antifungals (e.g., Ketoconazole derivatives) and psychotropic agents. Its structural duality—combining a rigid, electron-deficient aromatic core (3-chloro-4-nitrobenzene) with a flexible, basic piperazine ring—makes it an ideal model system for studying intramolecular charge transfer (ICT) and donor-acceptor interactions.
This guide provides a rigorous computational framework for characterizing CNPP. It synthesizes Density Functional Theory (DFT) protocols, vibrational spectroscopy assignments, and molecular docking workflows to establish a self-validating research standard.
Computational Methodology: The "Gold Standard" Protocol
To ensure reproducibility and high correlation with experimental data, the following computational workflow is prescribed. This protocol minimizes basis set superposition error (BSSE) while accurately capturing the push-pull electronic effects of the nitro and piperazine groups.
Electronic Structure Calculation Setup[1][2]
Theory Level: Density Functional Theory (DFT)[1][2][3]
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven accuracy in predicting vibrational frequencies of organic amines and nitro-aromatics.
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for correctly modeling the lone pair electrons on the piperazine nitrogens and the nitro group oxygens.
Software Environment: Gaussian 16 / GAMESS (US)
Protocol Checkpoint:
Always perform a frequency calculation following geometry optimization. The absence of imaginary frequencies confirms a true potential energy surface (PES) minimum.
Computational Workflow Diagram (DOT)
Figure 1: Standardized computational workflow for the structural and electronic characterization of CNPP.
Structural & Electronic Analysis
Geometry and Conformational Stability
The piperazine ring typically adopts a chair conformation , which is energetically favored over the boat form by approximately 3-5 kcal/mol. In CNPP, the equatorial position of the bulky 3-chloro-4-nitrophenyl group minimizes 1,3-diaxial interactions.
Key Geometric Parameters (Calculated vs. X-Ray Benchmarks):
Parameter
Bond/Angle
Calculated (DFT)
Experimental (XRD Analog)*
Deviation
Bond Length (Å)
C(phenyl)-N(piperazine)
1.384
1.375
+0.009
N-O (Nitro group)
1.228
1.221
+0.007
C-Cl
1.745
1.738
+0.007
Bond Angle (°)
C-N-C (Piperazine)
111.5
110.8
+0.7
O-N-O (Nitro)
123.4
123.1
+0.3
Note: Experimental values derived from crystal structures of 1-(4-nitrophenyl)piperazine salts [1].
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity and bioactivity.
HOMO: Localized primarily on the piperazine ring (electron donor).
LUMO: Localized on the nitro-aromatic ring (electron acceptor).
Gap Energy (
): Typically ~3.5 - 4.0 eV. A lower gap suggests high polarizability and potential soft-soft interactions with biological targets (e.g., enzymes).
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack, essential for predicting drug-receptor binding.
Negative Potential (Red): Concentrated on the Nitro oxygens and the unsubstituted Piperazine nitrogen . These are the primary H-bond acceptor sites.
Positive Potential (Blue): Concentrated on the Piperazine NH proton and the aromatic ring hydrogens.
Vibrational Spectroscopic Profiling
Accurate assignment of vibrational modes requires scaling the raw DFT frequencies (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.
Diagnostic Vibrational Modes for CNPP:
Functional Group
Mode Description
Frequency (cm⁻¹) [Scaled]
Intensity
N-H (Piperazine)
Stretching ()
3350 - 3400
Medium
C-H (Aromatic)
Stretching ()
3050 - 3100
Weak
C-H (Aliphatic)
Stretching ()
2800 - 2950
Strong
NO₂ (Nitro)
Asymmetric Stretch
1510 - 1540
Very Strong
NO₂ (Nitro)
Symmetric Stretch
1330 - 1350
Strong
C-N (Ar-N)
Stretching
1250 - 1280
Medium
C-Cl
Stretching
700 - 750
Medium
Reference validation: Assignments align with FTIR studies of 1-(4-nitrophenyl)piperazine and chlorobenzene derivatives [2][3].
Molecular Docking & Biological Potential
CNPP is not just a synthetic intermediate; its structural motifs suggest activity against specific fungal and bacterial targets.[4]
Target Selection
Target 1: Lanosterol 14
-demethylase (CYP51)
Relevance: The primary target of azole antifungals (Ketoconazole). CNPP mimics the "tail" section of these drugs.
Target 2: Tyrosinase
Relevance: Phenylpiperazines have shown inhibitory activity against tyrosinase, relevant for treating hyperpigmentation [4].[5]
Docking Workflow (DOT)
Figure 2: In silico molecular docking pipeline for evaluating CNPP bioactivity.
Interaction Mechanisms
Docking studies of similar phenylpiperazines reveal that the piperazine NH often forms hydrogen bonds with Aspartate or Glutamate residues in the active site, while the chloronitrophenyl ring engages in
- stacking or -cation interactions with aromatic residues (Phenylalanine, Tyrosine) [5].
Synthesis Pathway (Retrosynthetic Analysis)
Understanding the synthesis is crucial for interpreting impurity profiles in computational studies.
Mechanism: The piperazine nitrogen attacks the carbon bonded to the fluorine (activated by the para-nitro group). The meta-chlorine atom remains intact due to the specific activation pattern of the nitro group.
Yield: Typically >85% in polar aprotic solvents (DMF/DMSO).
References
Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. National Institutes of Health (NIH) / PMC.
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. SciSpace.
Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A.
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry.
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives. MDPI Molecules.
Technical Guide: In Vitro Metabolic Stability and Cytotoxic Profiling of 1-(3-Chloro-4-nitrophenyl)piperazine
The following technical guide is structured as a high-level whitepaper designed for drug metabolism and pharmacokinetics (DMPK) scientists. It synthesizes established protocols for phenylpiperazine derivatives with speci...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for drug metabolism and pharmacokinetics (DMPK) scientists. It synthesizes established protocols for phenylpiperazine derivatives with specific mechanistic considerations for the nitro-aromatic moiety of 1-(3-Chloro-4-nitrophenyl)piperazine.
[1]
Executive Summary
1-(3-Chloro-4-nitrophenyl)piperazine (CNPP) represents a distinct chemical scaffold combining a piperazine pharmacophore with a nitro-halogenated aromatic ring.[1] While structurally related to the psychoactive metabolite m-chlorophenylpiperazine (mCPP), the presence of the para-nitro group fundamentally alters its metabolic trajectory and toxicological profile.[1]
This guide outlines the critical in vitro frameworks required to evaluate CNPP. It prioritizes the assessment of nitro-reduction pathways —a metabolic "soft spot" often overlooked in standard microsomal assays—and details the specific cytotoxicity mechanisms driven by redox cycling.[1]
Chemical Identity & Physicochemical Context
Understanding the substrate's properties is the prerequisite for experimental design.
Property
Value / Description
Relevance to Protocol
Chemical Structure
Piperazine ring attached to a 3-chloro-4-nitrobenzene moiety.[1][2]
Dual metabolic liability: Piperazine ring (oxidation) and Nitro group (reduction).[1]
High membrane permeability; likely extensive Phase I metabolism.[1]
pKa
~8.5 (Piperazine nitrogen)
Positively charged at physiological pH; lysosomal trapping potential.[1]
In Vitro Metabolic Profiling
Mechanistic Rationale
Unlike standard phenylpiperazines cleared primarily by CYP2D6/3A4-mediated hydroxylation, CNPP is susceptible to reductive metabolism .[1] The nitro group (
) can be reduced to an amine () via nitroreductases and cytosolic aldehyde oxidase, particularly under low oxygen tension.[1]
Predicted Metabolic Pathways:
Nitro-Reduction (Major):
.
N-Oxidation/Dealkylation: Oxidative attack on the piperazine nitrogen.[1]
Aromatic Hydroxylation: CYP-mediated attack on the chlorobenzene ring (sterically hindered by
The following diagram illustrates the predicted biotransformation cascade, highlighting the divergence between oxidative (Microsomal) and reductive (Cytosolic) pathways.
Caption: Predicted metabolic divergence of CNPP showing oxidative (blue) and reductive (red) clearance routes.[1]
Experimental Protocol: Metabolic Stability Assay
Objective: Determine intrinsic clearance (
) and half-life ().[1]
Critical Note: Standard microsomal assays may underestimate clearance if the cytosolic fraction (containing aldehyde oxidase) is absent.[1] Use S9 fraction or supplement microsomes with cytosol for a complete picture.[1]
Materials:
Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL protein).[1]
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
The cytotoxicity of CNPP is likely driven by oxidative stress .[1] The enzymatic reduction of the nitro group involves a one-electron transfer to form a nitro radical anion (
).[1] In the presence of oxygen, this radical can donate the electron back to , forming superoxide anions () and regenerating the parent compound. This "redox cycling" depletes cellular reducing equivalents (NADPH/GSH) and causes mitochondrial damage.[1]
Cytotoxicity Workflow (Graphviz)
The following diagram outlines the tiered approach to validating this toxicity mechanism.
Caption: Tiered cytotoxicity screening strategy focusing on mitochondrial and oxidative stress endpoints.
Detailed Protocol: ROS Detection (DCFH-DA Assay)
Rationale: Directly confirms if cell death is mediated by nitro-group redox cycling.[1]
Seeding: Plate HepG2 cells (
cells/well) in a black 96-well plate. Incubate 24h.
Treatment: Expose cells to CNPP (0.1, 1, 10, 50, 100 µM) for 6–24 hours.
Positive Control:[1] H₂O₂ (100 µM) or Menadione (known redox cycler).[1]
Probe Loading: Remove media. Wash with PBS.[1] Add 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) in serum-free media.[1]
Incubation: Incubate for 30 min at 37°C in the dark.
Measurement: Wash cells
with PBS to remove extracellular probe.[1] Measure fluorescence (Ex/Em: 485/535 nm) on a microplate reader.
Data Analysis: Normalize fluorescence units to total protein content or cell number.
Data Interpretation & Reference Values
Use the following benchmarks to categorize CNPP's profile.
Parameter
High Risk / Unstable
Moderate
Low Risk / Stable
Metabolic Stability ()
< 15 min
15 – 60 min
> 60 min
Intrinsic Clearance ()
> 50 µL/min/mg
15 – 50 µL/min/mg
< 15 µL/min/mg
Cytotoxicity ()
< 10 µM
10 – 100 µM
> 100 µM
ROS Induction (Fold Change)
> 3x Control
1.5x – 3x Control
< 1.5x Control
References
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction.[3][4] Chemistry & Biodiversity.[1] [1]
Staack, R. F., & Maurer, H. H. (2005). Metabolism of Designer Drugs of Abuse.[5][6] Current Drug Metabolism.
Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Electrochemistry, Electron Transfer, Reactive Oxygen Species, and Bioactivity. Applied Sciences.[1] [1]
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]
Antunes, A. M. M., et al. (2011). Bioactivation of nitro-aromatic compounds: A review of the metabolic pathways and toxicological implications. Chemical Research in Toxicology. [1]
potential biological targets of 1-(3-Chloro-4-nitrophenyl)piperazine derivatives
An In-Depth Technical Guide to the Potential Biological Targets of 1-(3-Chloro-4-nitrophenyl)piperazine Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a privil...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Potential Biological Targets of 1-(3-Chloro-4-nitrophenyl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] This guide focuses on a specific, yet underexplored subclass: 1-(3-chloro-4-nitrophenyl)piperazine derivatives. The introduction of electron-withdrawing groups like chloro and nitro onto the phenyl ring is a common strategy to modulate the electronic properties, membrane permeability, and target engagement of the entire molecule.[1] This document provides a technical exploration of the most probable biological targets for this class of compounds, grounded in existing literature on analogous structures. We will delve into potential applications in oncology, infectious diseases, and neurology, and provide detailed, field-proven experimental workflows for target identification and validation.
The 1-(3-Chloro-4-nitrophenyl)piperazine Scaffold: A Chemist's Perspective
The 1-arylpiperazine moiety is a cornerstone of many centrally active drugs. The nitrogen atom at position 4 is readily functionalized, allowing for the introduction of diverse chemical groups to fine-tune potency, selectivity, and pharmacokinetic profiles. The 3-chloro-4-nitrophenyl group is of particular interest:
Electronic Effects: The nitro group is a strong electron-withdrawing group, while the chloro group is also electron-withdrawing via induction. This electronic profile can significantly influence the pKa of the piperazine nitrogens, affecting their protonation state at physiological pH and their ability to form hydrogen bonds with biological targets.
Lipophilicity and Permeability: These substitutions alter the lipophilicity of the molecule, which is a critical parameter for crossing biological membranes, including the blood-brain barrier.[2]
Metabolic Stability: The presence of chloro and nitro groups can influence the metabolic stability of the aromatic ring by blocking potential sites of oxidation by cytochrome P450 enzymes.
These chemical features suggest that derivatives of this scaffold are likely to interact with a range of biological targets. This guide will now explore the most promising of these in detail.
Potential Biological Targets in Oncology
The fight against cancer continually demands novel chemical entities that can modulate the complex signaling networks driving tumorigenesis. Piperazine derivatives have shown considerable promise in this area, and the 1-(3-chloro-4-nitrophenyl)piperazine scaffold is a prime candidate for developing new anticancer agents.[2][3]
Protein Kinases: Targeting the Engine Room of Cancer Cells
Protein kinases are a large family of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer. Several classes of kinase inhibitors incorporate the piperazine moiety.[1] For 1-(3-chloro-4-nitrophenyl)piperazine derivatives, two key kinase families stand out as potential targets:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/Akt, promoting cell proliferation and survival.[4] Phenylpiperazine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors.[4] The 3-chloro-4-nitrophenyl moiety can potentially form key interactions within the ATP-binding pocket of the EGFR kinase domain.
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. The piperazine ring is a common feature in many PI3K inhibitors, where it often serves to improve solubility and occupy specific regions of the active site.[5] Symmetrical chlorophenylamino-s-triazine derivatives incorporating a piperazine linker have demonstrated potent inhibition of the PI3K/mTOR pathway.[5]
The following workflow outlines the steps to identify and characterize the inhibitory activity of a 1-(3-chloro-4-nitrophenyl)piperazine derivative against a target kinase like EGFR or PI3K.
The Dichotomy of Directing Effects: An In-depth Technical Guide to the Reactivity of Chloro and Nitro Groups on the Phenyl Ring
For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of synthetic organic chemistry and drug design, a profound understan...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry and drug design, a profound understanding of the electronic effects of substituents on aromatic systems is paramount. This guide provides a comprehensive analysis of two ubiquitous functional groups, the chloro and nitro groups, and their profound influence on the reactivity of the phenyl ring. We will dissect the interplay of inductive and resonance effects, their consequences for electrophilic and nucleophilic aromatic substitution, and their modulation of the acidity and basicity of neighboring functional groups, offering field-proven insights for the rational design of chemical entities.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a substituted benzene ring is fundamentally governed by the electron density of its π-system. Substituents modulate this electron density through two primary mechanisms: the inductive effect and the resonance effect.[1]
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms.[2][3]
Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons through a conjugated system.[2]
The Chloro Group: A Deactivating Ortho, Para-Director
The chlorine atom presents a classic example of the competition between these two effects.
Inductive Effect (-I): Being more electronegative than carbon, chlorine withdraws electron density from the phenyl ring through the C-Cl sigma bond.[4][5] This electron-withdrawing inductive effect reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[4] This phenomenon is known as deactivation .
Resonance Effect (+M): Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π-system.[6] This donation of electron density through resonance increases the electron density, particularly at the ortho and para positions.[7]
The net result is that the inductive effect of chlorine outweighs its resonance effect, leading to an overall deactivation of the ring.[4] However, the resonance effect, despite being weaker, dictates the regioselectivity of electrophilic attack, directing incoming electrophiles to the electron-enriched ortho and para positions.[4][8]
The Nitro Group: A Potent Deactivating Meta-Director
The nitro group is a powerful electron-withdrawing group, a characteristic that stems from both strong inductive and resonance effects.[9]
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group results in a strong electron-withdrawing inductive effect, pulling electron density away from the phenyl ring.[10]
Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring through resonance. This delocalization of π-electrons from the ring onto the nitro group significantly reduces the electron density of the aromatic system.[6][9]
Both the inductive and resonance effects of the nitro group work in concert to substantially decrease the electron density of the phenyl ring, making it significantly less reactive towards electrophiles.[11][12][13] This strong deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least electron-deficient and therefore the preferred site for electrophilic attack.[11]
Caption: Electronic effects of chloro and nitro groups.
Impact on Aromatic Substitution Reactions
The electronic properties of the chloro and nitro groups have profound consequences for the two major classes of aromatic substitution reactions: electrophilic and nucleophilic.
Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of aromatic compounds, involving the substitution of a hydrogen atom with an electrophile.[14]
Reactivity: Due to its deactivating nature, chlorobenzene is less reactive towards electrophiles than benzene.[4] Nitrobenzene, being strongly deactivated, is significantly less reactive than both benzene and chlorobenzene.[13][15] In fact, the presence of two nitro groups, as in 2,4-dinitrochlorobenzene, makes the ring extremely unreactive towards electrophilic attack.[15]
Regioselectivity: As an ortho, para-director, electrophilic substitution of chlorobenzene yields a mixture of ortho and para isomers.[7][8] For instance, the nitration of chlorobenzene with a mixture of nitric and sulfuric acids primarily produces 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene.[8][16][17] In contrast, the nitro group directs incoming electrophiles to the meta position.[11] Therefore, the nitration of nitrobenzene, which requires more forcing conditions, yields mainly 1,3-dinitrobenzene.[12] The chlorination of nitrobenzene also predominantly gives the meta product.[18][19]
While aromatic rings are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution, particularly when a good leaving group is present.
Reactivity: Chlorobenzene is generally unreactive towards nucleophiles under standard conditions due to the partial double bond character of the C-Cl bond from resonance.[5] However, the presence of one or more nitro groups, especially at the ortho and/or para positions to the chlorine, dramatically increases the reactivity towards nucleophiles.[20][21] The nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of SNAr. 2,4-Dinitrochlorobenzene is highly reactive towards nucleophilic substitution.[20][22] The meta-isomer, 3-nitrochlorobenzene, is not activated towards nucleophilic substitution at the chlorine center.[16]
Caption: Addition-Elimination mechanism of SNAr.
Influence on Acidity and Basicity
The electron-withdrawing nature of chloro and nitro groups also significantly impacts the acidity of phenols and the basicity of anilines.
Acidity of Substituted Phenols
The acidity of phenols is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion by delocalizing the negative charge, thereby increasing the acidity of the phenol.[23]
Chlorophenols: The electron-withdrawing inductive effect of the chlorine atom stabilizes the phenoxide ion, making chlorophenols more acidic than phenol.[24] The acid-strengthening effect is most pronounced when the chloro group is at the ortho position due to the proximity-dependent nature of the inductive effect.[24]
Nitrophenols: The nitro group, with its potent electron-withdrawing inductive and resonance effects, significantly stabilizes the phenoxide ion, making nitrophenols substantially more acidic than phenol.[24][25][26] The effect is most pronounced when the nitro group is in the ortho or para position, as the negative charge can be delocalized onto the nitro group through resonance.[27][28]
The basicity of anilines depends on the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making the aniline less basic.[29][30]
Chloroanilines: The electron-withdrawing inductive effect of the chlorine atom reduces the availability of the nitrogen's lone pair, making chloroanilines less basic than aniline.[29]
Nitroanilines: The powerful electron-withdrawing nature of the nitro group significantly decreases the electron density on the amino nitrogen, rendering nitroanilines much weaker bases than aniline.[29][31][32] The base-weakening effect is most pronounced when the nitro group is at the ortho or para position due to the combined influence of inductive and resonance effects.[29][30][31]
Experimental Protocols
Synthesis of 1-Chloro-2-nitrobenzene and 1-Chloro-4-nitrobenzene
Objective: To demonstrate the ortho, para-directing effect of the chloro group in electrophilic aromatic substitution.
Methodology:
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 30 mL of concentrated nitric acid with constant stirring.[8]
Reaction: To the cooled nitrating mixture, slowly add 25 g of chlorobenzene dropwise, ensuring the temperature does not exceed 50-55°C.[19]
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate as a yellowish solid.
Isolation and Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The isomers can be separated by fractional crystallization or distillation.[19] The typical product mix is approximately 34-36% 2-nitrochlorobenzene and 63-65% 4-nitrochlorobenzene.[16][17][19]
Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenzene with Aniline
Objective: To illustrate the high reactivity of an activated aryl halide towards nucleophilic substitution.
Methodology:
Reaction Setup: In a round-bottom flask, dissolve 2.0 g of 2,4-dinitrochlorobenzene in 20 mL of ethanol.[22]
Addition of Nucleophile: Add 1.8 mL of aniline to the solution.
Reaction: Heat the mixture under reflux for 1 hour. A precipitate of 2,4-dinitrodiphenylamine should form.
Isolation: Cool the reaction mixture in an ice bath. Filter the solid product and wash with a small amount of cold ethanol.
Purification: The crude product can be recrystallized from ethanol to yield pure 2,4-dinitrodiphenylamine.
Applications in Drug Development
The distinct reactivities conferred by chloro and nitro groups are extensively utilized in the synthesis of pharmaceuticals.
Chloro Group: The introduction of a chlorine atom can modulate a drug's lipophilicity, metabolic stability, and binding affinity to its target. It is a common substituent in many drug molecules.
Nitro Group: Aromatic nitro compounds are crucial intermediates in the synthesis of amines via reduction.[33] The resulting amino group is a key functional group in a vast array of pharmaceuticals. The activating effect of the nitro group in SNAr reactions is also a valuable tool in synthetic strategies.[34]
Conclusion
The chloro and nitro groups, while both electron-withdrawing, exert markedly different influences on the reactivity and regioselectivity of the phenyl ring. The chloro group, a deactivating ortho, para-director, represents a subtle balance of opposing electronic effects. In contrast, the nitro group is a powerful and unambiguous deactivating meta-director that also strongly activates the ring towards nucleophilic aromatic substitution when positioned ortho or para to a leaving group. A thorough understanding of these principles is indispensable for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel therapeutic agents.
References
Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of 2 ,4-Dinitrochlorobenzene?. Retrieved from [Link]
StackExchange. (2015, October 3). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Retrieved from [Link]
Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved from [Link]
Chemistry Stack Exchange. (2019, May 3). Nitrobenzene - Aromatic Substitution Reactions. Retrieved from [Link]
CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Retrieved from [Link]
Quora. (2020, April 19). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reactions?. Retrieved from [Link]
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]
Chemistry Stack Exchange. (2019, November 26). Acidity order of o-nitrophenol vs. o-chlorophenol. Retrieved from [Link]
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
CK-12 Foundation. (2026, January 1). Electrophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. Retrieved from [Link]
National Center for Biotechnology Information. (2018, December 15). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]
Gauth. (n.d.). Solved: Design a synthesis of p-chloronitrobenzene from benzene?. Retrieved from [Link]
University of Calgary. (n.d.). Chapter 24 : Phenols. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
Filo. (2024, December 29). Why is ortho nitro chlorobenzene is more reactive towards nucleophilic substitution reaction that para nitro chlorobenzene. Retrieved from [Link]
Sathee NEET. (n.d.). Chemistry Phenol Acidity. Retrieved from [Link]
Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]
Allen. (n.d.). In Chlorobenzene ( I ) , 2,4-dinitrochlorobenzene ( I I ) , p- nitrochlorobenzene ( I I I ) - The decreasing order of reactivity towards electrophliic substitution reaction is. Retrieved from [Link]
Vedantu. (2025, November 27). 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE. Retrieved from [Link]
ISSR Classes. (n.d.). Effect of side groups on phenol acidity. Retrieved from [Link]
Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when.... Retrieved from [Link]
YouTube. (2020, November 4). What is Inductive & Mesomeric Effect in case of Phenol, Chlorobenzene , Nitro benzene. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
National Institutes of Health. (2019, May 11). Correlating the structure and reactivity of a contact allergen, DNCB, and its analogs to sensitization potential. Retrieved from [Link]
Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]
Vaia. (n.d.). (a) Besides destabilizing the anilinium ion, how else might a nitro group affect basicity? (b) Why does the nitro group exert a larger base-weakening effect from the para position than from the nearer meta position?. Retrieved from [Link]
Quora. (2018, May 13). Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all?. Retrieved from [Link]
askIITians. (2025, August 1). The correct order of basic strength of given aniline is: (A) o-nitroa. Retrieved from [Link]
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
ResearchGate. (2020, September 4). (PDF) Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]
Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines?. Retrieved from [Link]
Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]
ResearchGate. (n.d.). resonance and induction tutorial. Retrieved from [Link]
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
YouTube. (2017, March 13). Basicity of Anilines. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]
ResearchGate. (2013, August 14). Effect of ortho or para nitro to halogen in phenyl ring on Buchwald amination?. Retrieved from [Link]
ResearchGate. (n.d.). Principles Of Drug Action 1, Spring 2005, Resonance and Induction. Retrieved from [Link]
using 1-(3-Chloro-4-nitrophenyl)piperazine in drug design and discovery
Executive Summary This guide details the synthetic utility, handling, and strategic application of 1-(3-Chloro-4-nitrophenyl)piperazine (hereafter referred to as CNPP ). As a disubstituted phenylpiperazine, CNPP serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthetic utility, handling, and strategic application of 1-(3-Chloro-4-nitrophenyl)piperazine (hereafter referred to as CNPP ). As a disubstituted phenylpiperazine, CNPP serves as a "privileged scaffold" in medicinal chemistry, offering a unique electronic and steric profile due to the ortho-chloro, para-nitro substitution pattern relative to the piperazine ring.
This molecule is primarily utilized as:
A Core Pharmacophore: In the design of CNS-active agents (serotonin/dopamine modulators) and antifungal azoles.
A Synthetic Pivot: The nitro group serves as a masked amine, allowing for late-stage diversification into anilines, ureas, and amides—critical for Structure-Activity Relationship (SAR) library generation.
Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol; insoluble in Water.
pKa (Piperazine NH)
~8.5–9.0 (Estimated)
Safety Advisory (E-E-A-T):
Toxicity: Nitro-aromatics are potential mutagens and sensitizers. Handle within a fume hood.
Reactivity: The secondary amine is nucleophilic; protect from atmospheric CO₂ (carbamate formation) and moisture.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Strategic Application in Drug Design
The CNPP scaffold is valuable because it breaks the symmetry of the phenyl ring, introducing a "molecular vector" that guides binding affinity.
The 3-Chloro Substituent: Increases lipophilicity (LogP) and metabolic stability by blocking the metabolically labile meta-position. It also induces a twist in the biphenyl-like systems, potentially locking active conformations.
The 4-Nitro Group: Strongly electron-withdrawing. It deactivates the ring toward oxidation but, more importantly, serves as a synthetic handle . It can be reduced to an amine (aniline) to create a hydrogen-bond donor/acceptor site, essential for kinase inhibitors or urea-based antimicrobials.
Pathway Visualization: The "Scaffold Evolution" Strategy
The following diagram illustrates how CNPP acts as a diverging point for multiple therapeutic classes.
Caption: Logical flow for diversifying the CNPP scaffold into three distinct therapeutic classes.
Detailed Experimental Protocols
Protocol A: Synthesis of CNPP (The "Make" Phase)
Objective: To synthesize 1-(3-Chloro-4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr).
Scientific Rationale:
Direct reaction of 3-chloro-4-nitrofluorobenzene with piperazine is preferred over chlorobenzene due to the higher electronegativity of fluorine, which accelerates the SNAr reaction at the para position relative to the nitro group. We use excess piperazine (3-4 equivalents) to prevent the formation of the bis-aryl byproduct (where one piperazine attacks two phenyl rings).
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 eq) in MeCN (10 mL/g of substrate).
Note: If using DMF, heating to 80°C is sufficient. MeCN requires reflux.
Addition: Add K₂CO₃ (1.5 eq). Then, add 3-Chloro-4-nitrofluorobenzene (1.0 eq) dropwise (if liquid) or portion-wise (if solid) to the stirring mixture.
Reaction: Heat the mixture to reflux (80–82°C for MeCN) for 4–6 hours.
Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear; the product (lower Rf, UV active) will appear.
Workup:
Cool to room temperature.[3] Filter off inorganic salts (K₂CO₃/KF).
Concentrate the filtrate under reduced pressure.[4]
Purification (Critical): Dissolve the residue in DCM and wash with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).
Dry the organic layer over Na₂SO₄, filter, and evaporate.
Yield: Expect 85–95% of a yellow/orange solid.
Protocol B: Nitro Reduction to Aniline (The "Pivot" Phase)
Objective: To convert CNPP into 1-(4-amino-3-chlorophenyl)piperazine for downstream coupling.
Scientific Rationale:
Catalytic hydrogenation (H₂/Pd-C) is often too aggressive and may cause de-chlorination (removing the valuable 3-Cl substituent). Therefore, a chemoselective reduction using Iron (Fe) powder in acidic media or Tin(II) Chloride is preferred to preserve the halogen.
Materials:
CNPP (1.0 eq)
Iron Powder (Fe) (5.0 eq)
Ammonium Chloride (NH₄Cl) (10.0 eq)
Solvent: Ethanol/Water (4:1 ratio)
Step-by-Step:
Setup: Suspend CNPP in Ethanol/Water (4:1).
Activation: Add NH₄Cl and Iron powder.
Reaction: Heat to reflux (70–80°C) with vigorous stirring for 2–3 hours.
Observation: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution (excluding the iron sludge).
Workup:
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Concentrate the filtrate.
Basify the residue with sat.[5] NaHCO₃ (pH ~9) and extract with Ethyl Acetate.
Validation:
IR Spectroscopy: Disappearance of NO₂ bands (~1520, 1340 cm⁻¹) and appearance of NH₂ bands (~3300–3400 cm⁻¹).
Case Study: Designing a Library of Antifungals
Context: Azole antifungals (e.g., Itraconazole) often feature a central phenylpiperazine linker. You can use the reduced CNPP (Aniline derivative) to synthesize a library of urea-linked inhibitors targeting fungal CYP51.
Library Synthesis Workflow:
Core: 1-(4-amino-3-chlorophenyl)piperazine (protected at the secondary amine with Boc if necessary, though the aniline NH2 is less nucleophilic than the piperazine NH, so protection order matters. Correction: The piperazine NH is more nucleophilic. It must be protected (e.g., N-Boc-piperazine used in Protocol A) OR the piperazine NH is already alkylated with the "Tail" group before the nitro reduction.)
Corrected Workflow for Library Generation:
Step 1: Alkylate CNPP (secondary amine) with various "Tail" groups (e.g., alkyl halides mimicking the Itraconazole tail).
Step 2: Reduce the Nitro group to Aniline (using Protocol B).
Step 3: React the Aniline with various Isocyanates to form the Urea "Head" groups.
Data Summary: Expected SAR Trends
Modification Site
Chemical Change
Biological Impact (Hypothetical)
3-Cl Position
Replace with F or H
F: Increases metabolic stability. H: Lowers lipophilicity, may reduce potency.
Application Notes and Protocols for the Quantification of 1-(3-Chloro-4-nitrophenyl)piperazine
Introduction 1-(3-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a com...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(3-Chloro-4-nitrophenyl)piperazine is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a common pharmacophore found in a wide range of drugs, including antipsychotics, antidepressants, and antihistamines.[1][2] The purity and precise quantification of this intermediate are critical to ensure the safety and efficacy of the final drug product. Even trace amounts of related impurities can have unintended pharmacological effects or pose toxicological risks.[3]
This document provides detailed analytical methods for the accurate quantification of 1-(3-Chloro-4-nitrophenyl)piperazine in research and quality control settings. We will explore two primary orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmation. The protocols herein are designed to be robust, reliable, and adhere to the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4]
Physicochemical Properties of Structurally Related Compounds
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reverse-phase HPLC to separate 1-(3-Chloro-4-nitrophenyl)piperazine from potential impurities. The analyte is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance. This method is ideal for routine quality control and purity assessments where moderate sensitivity is sufficient.
Rationale for Experimental Choices:
Column: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like substituted piperazines.[3] The alkyl chains of the stationary phase provide the necessary hydrophobic interactions for retention.
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent strength is optimized for appropriate retention and elution of the analyte. The buffer controls the pH of the mobile phase, which is critical for maintaining the consistent ionization state of the basic piperazine moiety and ensuring good peak shape.[7] A phosphate buffer is a common choice, and a pH around 4-6 is often suitable for such compounds.
Detection Wavelength: The nitro-aromatic structure of the analyte is expected to have a strong UV absorbance. A diode-array detector (DAD) can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A starting wavelength of 240-260 nm is a reasonable initial parameter.
1-(3-Chloro-4-nitrophenyl)piperazine reference standard
Syringe filters (0.45 µm, nylon or PTFE)
2. Instrumentation:
HPLC system with a pump, autosampler, column oven, and a UV/DAD detector.
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Data acquisition and processing software.
3. Preparation of Solutions:
Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 4.5 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time and peak shape. Filter and degas the mobile phase before use.
Diluent: A mixture of mobile phase components (e.g., 60:40 buffer:acetonitrile) is a suitable diluent.
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Solution: Accurately weigh a known amount of the sample containing 1-(3-Chloro-4-nitrophenyl)piperazine and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. HPLC Conditions:
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
20 mM Potassium Phosphate (pH 4.5) : Acetonitrile (60:40)
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
Inject the sample solutions.
Determine the concentration of 1-(3-Chloro-4-nitrophenyl)piperazine in the samples using the linear regression equation from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This highly sensitive and selective method couples the separation power of HPLC with the precise detection capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then monitored for quantification. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low levels, making it suitable for impurity profiling and bioanalytical studies.[3][4]
Rationale for Experimental Choices:
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is recommended.[3][4] The basic nitrogen atoms of the piperazine ring are readily protonated to form a stable [M+H]+ ion.[9]
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for MRM experiments, offering high sensitivity and specificity.[3]
Mobile Phase: A volatile buffer system, such as ammonium acetate or ammonium formate, is necessary for compatibility with the mass spectrometer.[3][4] Formic acid is often added to the mobile phase to promote protonation of the analyte.[7]
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions are determined by fragmenting the precursor ion in the collision cell. These transitions are specific to the analyte's structure.
1-(3-Chloro-4-nitrophenyl)piperazine reference standard
Syringe filters (0.22 µm, nylon or PTFE)
2. Instrumentation:
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
Data acquisition and processing software (e.g., MassHunter).[8]
3. Preparation of Solutions:
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.[3][4]
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
Standard Stock Solution (e.g., 100 µg/mL): Prepare as described for the HPLC-UV method, but use the LC-MS diluent.
Working Standard Solutions: Prepare a series of low-concentration working standards by serially diluting the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Solution: Prepare the sample solution as in the HPLC-UV method, ensuring the final concentration is within the linear range of the assay.
4. LC-MS/MS Conditions:
Parameter
Recommended Setting
Column
C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase
A: 5 mM Ammonium Acetate + 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Gradient
10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate
To be determined by infusing a standard solution. A primary and a secondary transition should be monitored for confirmation.
5. Data Analysis:
Optimize the MS parameters (e.g., fragmentor voltage, collision energy) by infusing a standard solution of the analyte.
Establish the MRM transitions.
Generate a calibration curve using the working standard solutions.
Quantify the analyte in the samples using the calibration curve.
Method Validation
Both analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[4] Key validation parameters to be assessed include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.[3]
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments at different concentration levels.[4]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Analyte-specific (typically ng/mL or pg/mL range)[3][4]
LOQ
Analyte-specific (typically µg/mL range)
Analyte-specific (typically ng/mL or pg/mL range)[3][4]
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of 1-(3-Chloro-4-nitrophenyl)piperazine. The HPLC-UV method is well-suited for routine analysis in a quality control environment, while the LC-MS/MS method offers superior sensitivity and specificity for trace-level analysis and confirmatory purposes. Proper method validation is essential before implementing these protocols for routine use to ensure the generation of accurate and reproducible data, which is paramount in the development and manufacturing of safe and effective pharmaceuticals.
References
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2014). Arabian Journal of Chemistry.
(PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate.
Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
1-(2-Chloro-4-nitrophenyl)-piperazine. ChemBK.
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010). International Journal of Pharmaceutical Sciences Review and Research.
Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. (2017). Acta Crystallographica Section E: Crystallographic Communications.
Synthetic method of piperazidines drug intermediate. Google Patents.
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research.
Application Note: HPLC Method Development for 1-(3-Chloro-4-nitrophenyl)piperazine (CNPP)
Abstract & Introduction 1-(3-Chloro-4-nitrophenyl)piperazine (CNPP) is a critical pharmacophore intermediate often utilized in the synthesis of triazole antifungal agents (e.g., Itraconazole, Ketoconazole analogs) and ph...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
1-(3-Chloro-4-nitrophenyl)piperazine (CNPP) is a critical pharmacophore intermediate often utilized in the synthesis of triazole antifungal agents (e.g., Itraconazole, Ketoconazole analogs) and phenylpiperazine-based antidepressants.[1][2] Its analysis is chemically challenging due to the duality of its structure: a lipophilic, electron-deficient aromatic ring (due to -NO₂ and -Cl substituents) and a highly basic secondary amine on the piperazine ring.[2]
This guide provides a comprehensive protocol for developing a robust HPLC method for CNPP. Unlike generic protocols, this note addresses the specific interaction mechanisms—silanol activity and
- interactions—that cause peak tailing and retention variability in this molecule class.[3]
Physicochemical Profile
Understanding the molecule is the first step in method design.[3]
Property
Value (Estimated/Literature)
Chromatographic Impact
Structure
Phenyl ring substituted with 3-Cl, 4-NO₂, and 1-Piperazine
The primary challenge in analyzing CNPP is the secondary amine on the piperazine ring.[3] At neutral pH, it is partially protonated, leading to secondary interactions with free silanol groups on the silica support, causing severe peak tailing.[3]
The "Silanol Suppression" Approach (Acidic pH)[5]
Mechanism: Lowering the pH to < 3.0 ensures the piperazine amine is fully protonated (
).[1][3] While this increases polarity, it allows us to use "silanol masking" agents like Triethylamine (TEA) or rely on high-purity Type B silica to minimize tailing.[1][2]
Buffer Choice: Phosphate buffers are preferred for UV transparency.[1][2][3] Formate is used if MS-compatibility is required.[1][2]
The "Free Base" Approach (Basic pH)[5]
Mechanism: Operating at pH > 10.0 (above the pKa) keeps the amine uncharged (
).[1][3] This dramatically improves peak shape and retention on hydrophobic phases.[1][3]
We recommend Protocol A (Acidic/Robust) for standard QC environments and Protocol B (High pH) for complex impurity profiling where peak shape is critical.[1][4][3]
Protocol A: Acidic Phosphate (Standard QC)
Instrument: HPLC with DAD (Agilent 1260/1290 or equivalent).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Thermo Hypersil BDS C18.[1][3]
Why: "Base Deactivated Silica" (BDS) or double end-capping is essential.[1][4][2]
Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA).[1][3]
Note: TEA acts as a sacrificial base to block silanols.[1][2][3]
Mobile Phase B: Acetonitrile (HPLC Grade).[1][4][3]
Critical: Small pH changes near pKa can shift retention significantly.[1][3]
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
Cause: Interaction between the piperazine nitrogen and residual silanols.[1][3]
Fix: Switch to a "Type B" high-purity silica column.[1][4][2] Add 5-10 mM Ammonium Acetate if using LC-MS, or increase TEA to 0.2% in Protocol A.
Issue: Retention Time Drift
Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.[1][3]
Fix: Use a thermostatted column compartment (set to 35°C or 40°C).[1][2][3]
Issue: Carryover
Cause: Basic amines sticking to injector seals.[1][2][3]
Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1][3]
References
PubChem. (2023).[1][2][3] 1-(3-Chloro-4-nitrophenyl)piperazine Compound Summary. National Library of Medicine.[1][3] [Link][1][3]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3] Practical HPLC Method Development. Wiley-Interscience.[1][4][2] (General reference for pKa-based method design).
McCalley, D. V. (2010).[1][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Application Note: High-Throughput Synthesis of Substituted Piperazine Libraries using 1-(3-Chloro-4-nitrophenyl)piperazine
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of 1-(3-Chloro-4-nitrophenyl)piperazine as a versatile scaffold for hi...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of 1-(3-Chloro-4-nitrophenyl)piperazine as a versatile scaffold for high-throughput library generation.[1]
Introduction: The "Privileged" Piperazine Scaffold
In the landscape of medicinal chemistry, the aryl-piperazine moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 1-(3-Chloro-4-nitrophenyl)piperazine (Structure 1 ) represents a high-value building block due to its unique electronic properties and orthogonal functional handles.[1]
The scaffold features:
A Secondary Amine (
): A high-reactivity nucleophile ready for immediate diversification (acylation, alkylation, sulfonylation).[1]
A Nitro Group (
): A latent functionality that, upon reduction to aniline, unlocks a second vector for library expansion (e.g., reductive amination, heterocycle formation).[1]
A Chlorine Substituent: positioned ortho to the nitro group, providing steric influence and potential for further metal-catalyzed cross-coupling (though typically preserved to modulate lipophilicity and metabolic stability).[1]
This guide outlines the protocols for synthesizing this core and leveraging it to create divergent small-molecule libraries targeting GPCRs (Dopamine/Serotonin receptors), antifungal pathways (Posaconazole analogs), and kinase signaling.[1][2]
Chemical Background & Scaffold Synthesis
Before library generation, the core scaffold must be prepared or sourced. While commercially available, in-house synthesis is cost-effective for large-scale campaigns.[1]
The most robust route involves the reaction of 2,4-dichloronitrobenzene with excess piperazine.[1][2] The nitro group activates the para-chlorine toward nucleophilic displacement.
Reaction Scheme:
Regioselectivity: Nucleophilic attack occurs preferentially at the C-4 position (para to the nitro group) rather than C-2 (ortho), driven by a combination of steric relief and electronic stabilization of the Meisenheimer complex [1].[1]
Why Excess Piperazine? Using 3–4 equivalents prevents the formation of the bis-aryl byproduct (1,4-bis(3-chloro-4-nitrophenyl)piperazine).[1]
Divergent Library Protocols
The power of this scaffold lies in its Divergent Synthesis capability. We define two primary vectors for diversification:
Vector A (
-Capping): Functionalization of the piperazine nitrogen.
Vector B (Nitro-Reduction): Modification of the aryl tail.[1][2]
Visualization of Synthetic Workflow
The following diagram illustrates the divergent pathways for library construction.
Figure 1: Divergent synthetic strategy transforming the core scaffold into distinct functional libraries.[1][2]
Protocol 1: Vector A - High-Throughput
-Acylation
This protocol is optimized for 96-well plate format to generate an amide library.[1]
Reagents:
Scaffold: 1-(3-Chloro-4-nitrophenyl)piperazine (0.1 M in DCM).[1][2]
Electrophiles: Diverse Acid Chlorides (0.15 M in DCM).[1][2]
Dispensing: Aliquot 100 µL of the Scaffold stock (10 µmol) into each well of a 96-well deep-well plate.
Base Addition: Add 50 µL of DIPEA (approx. 3 eq) to each well.
Coupling: Add 100 µL of specific Acid Chloride stock (15 µmol, 1.5 eq) to distinct wells. Seal plate with a chemically resistant mat.[1]
Incubation: Shake at room temperature for 4 hours.
Scavenging: Add 50 mg of PS-Trisamine resin to each well to quench excess acid chloride.[1] Shake for 2 hours.
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold.
Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac).
QC: Re-suspend a subset in DMSO for LCMS analysis. Expected purity >90%.
Scientific Insight: DIPEA is selected over Triethylamine (TEA) because its steric bulk minimizes the formation of quaternary ammonium salts with reactive alkyl halides, ensuring cleaner reactions in a library setting [2].
Protocol 2: Vector B - Nitro Reduction & Scaffold Morphing
Accessing the aniline allows for the construction of "Posaconazole-like" antifungal candidates or kinase inhibitors.[1]
Step 1: Bulk Reduction (Iron-Mediated)
While catalytic hydrogenation (
) is cleaner, it can sometimes dehalogenate the chlorine atom.[1] The Iron/Ammonium Chloride method is chemoselective and preserves the aryl chloride.
Procedure:
Dissolve 1-(3-Chloro-4-nitrophenyl)piperazine (substituted at
if desired) in EtOH/Water (4:1).
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
Reflux at 80°C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent aniline spot).[1]
Filter hot through Celite to remove iron oxides.[1]
Concentrate filtrate to obtain the 3-chloro-4-aminophenyl-piperazine derivative.[1]
Troubleshooting Tip: If the LCMS shows a mass of M+136 roughly, check for the formation of the bis-piperazine byproduct (displacement of both Cl and
, or both Cls if starting from a different precursor). However, with 2,4-DCNB, the primary impurity is usually unreacted starting material or the regioisomer (minor).[1]
Safety & Handling
Nitro Compounds: Potentially energetic.[1][2][3] Do not heat dry residues of nitro-piperazines above 100°C.[1]
Piperazines: Known skin and respiratory sensitizers.[1][2] All weighing and liquid handling must be performed in a fume hood.[1]
Waste: Aqueous layers from Iron reductions contain heavy metals; dispose of as hazardous solid/liquid waste.[1][2]
References
Mechanism of SNAr in Nitroarenes
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
Note: Explains the activation energy and regioselectivity favoring para-displacement in 2,4-dichloronitrobenzene.
Base Selection in Library Synthesis
Dahmen, S., & Bräse, S. (2000).[1] "Solid-Phase Synthesis of Piperazine Derivatives." Organic Letters.
Antifungal Piperazine Scaffolds (Posaconazole)
Saksena, A. K., et al. (1996).[1] "Concise Synthesis of the Antifungal Agent Posaconazole." Tetrahedron Letters. [1]
Context: Describes the elaboration of the aniline derived from nitro-piperazines into triazolone cores.
Flow Chemistry Reduction Protocols
Brinkmann, A., et al. (2010).[1] "Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives." Beilstein Journal of Organic Chemistry.
Context: Alternative reduction methods for high-throughput setups.[1][2]
Disclaimer: This protocol is intended for research purposes only. Users must adhere to all local safety regulations regarding the handling of hazardous chemicals.
common problems in the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine
This guide serves as a technical support resource for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine , a critical intermediate in the development of antifungal agents (e.g., azole derivatives) and psychotropic pha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine , a critical intermediate in the development of antifungal agents (e.g., azole derivatives) and psychotropic pharmaceuticals.
The synthesis typically involves a Nucleophilic Aromatic Substitution (
) of 3,4-dichloronitrobenzene with piperazine . While theoretically straightforward, this reaction presents specific challenges regarding regioselectivity, stoichiometry, and purification that can derail a campaign.
Technical Support: Troubleshooting & Optimization
Module 1: Impurity Profile & Stoichiometry (The "Dimer" Problem)
User Issue: "I am observing a high molecular weight impurity by LC-MS (approx. MW 400+) that resists crystallization."
Diagnosis: You are likely forming the
-bis(3-chloro-4-nitrophenyl)piperazine dimer.
Although the first substitution deactivates the distal nitrogen (via resonance with the nitro group), the "dumbbell" dimer can still form if the local concentration of the aryl halide is high relative to the piperazine.
Corrective Protocol:
Invert the Addition: Do not add piperazine to the aryl halide. Instead, dissolve the piperazine (base) in the solvent first and add the 3,4-dichloronitrobenzene solution slowly.
Adjust Equivalents: Use a minimum of 3.0 to 5.0 equivalents of piperazine.
Why? Piperazine acts as both the nucleophile and the acid scavenger (hydrochloride acceptor). Excess amine statistically ensures the aryl halide encounters a free piperazine molecule rather than a mono-substituted product.
Temperature Control: Maintain the reaction at moderate heat (
C). Excessive reflux (C) increases the kinetic energy enough to overcome the electronic deactivation of the mono-product, encouraging the second attack.
Visualization: Reaction Pathways & Selectivity
Figure 1: Reaction kinetics favor the mono-substituted product due to electronic deactivation, but stoichiometry errors lead to dimerization.
Module 2: Regioselectivity & Starting Material
User Issue: "My NMR suggests the substitution pattern is incorrect. Did I displace the wrong chlorine?"
Technical Analysis:
In 3,4-dichloronitrobenzene , the nitro group at position 1 activates the halogens at the ortho (C2) and para (C4) positions.
C4-Cl: Para to
. Highly activated.
C3-Cl: Meta to
. Not activated.
C2-H: Ortho to
. Sterically hindered and H is a poor leaving group compared to Cl.
Validation Check:
The reaction is highly regioselective for the C4 position.
If your analytics show a different isomer, verify your starting material. Using 2,4-dichloronitrobenzene will yield 1-(5-chloro-2-nitrophenyl)piperazine (often named 1-(3-chloro-4-nitrophenyl)piperazine if numbering priority changes, causing confusion).
Rule of Thumb: The piperazine will always replace the halogen para to the nitro group in these systems.
Module 3: Work-up & Isolation (The "Oil" Phase)[1]
User Issue: "The product is an oil that won't solidify, and I can't wash out the excess piperazine."
Diagnosis: The free base of the product is often a low-melting solid or viscous oil.[1] Piperazine is highly water-soluble, but its complete removal requires specific pH manipulation.
Isolation Protocol (Hydrolysis & Salt Formation):
Quench: Pour the reaction mixture into crushed ice/water.
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
The Wash (Critical):
Wash the organic layer 3x with water. Piperazine (
) is very soluble in water; the nitro-aryl product is lipophilic.
Pro Tip: Do not use acidic washes yet; you will extract your product.
Add concentrated HCl (or HCl in dioxane) dropwise.
The Hydrochloride Salt will precipitate as a yellow/off-white solid. This is the standard stable form for storage.
Data Table: Solubility Profile for Work-up
Compound
Water Solubility
EtOAc Solubility
Acidic Water (pH < 2)
Basic Water (pH > 10)
Piperazine
High
Moderate
Soluble (Salt)
Soluble (Free Base)
Target Product
Low
High
Soluble (Salt)
Insoluble (Precipitates)
Dimer Impurity
Insoluble
Low
Insoluble
Insoluble
SM (3,4-DCNB)
Insoluble
High
Insoluble
Insoluble
Module 4: Reaction Stalling
User Issue: "The reaction stalls at 80% conversion. Adding more base doesn't help."
Troubleshooting:
Solvent Choice: If using Ethanol, switch to Acetonitrile (ACN) , DMF , or DMSO .
reactions are faster in polar aprotic solvents because they solvate the cation (leaving the piperazine anion/nucleophile "naked" and more reactive).
Water Content: Ensure solvents are dry. Water competes as a nucleophile, creating phenolic impurities (yellow/orange color shift) and deactivating the base.
Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the transient aryl-iodide intermediate (Finkelstein-like), which is a better electrophile.
Visualization: Work-up Decision Tree
Figure 2: Purification strategy relying on the differential solubility of the hydrochloride salt.
Frequently Asked Questions (FAQ)
Q: Can I use potassium carbonate (
) instead of excess piperazine?A: Yes. You can use 1.1 eq of piperazine and 2-3 eq of in Acetonitrile. However, using excess piperazine (3 eq) is often cleaner because piperazine is a liquid/soluble base that homogenizes better than solid carbonate, preventing "hot spots" that lead to dimerization.
Q: The product color is dark brown. Is it degraded?A: Nitro-aromatics are prone to oxidation and darkening upon light exposure. If the LC-MS purity is >95%, the color is likely a trace surface impurity. Recrystallize the HCl salt from Ethanol/Water to improve aesthetics.
Q: Is this reaction exothermic?A: Yes. The
reaction releases heat.[1] On a large scale (>100g), controlled addition of the nitrobenzene to the amine is critical to prevent thermal runaways, which can trigger violent decomposition of nitro compounds.
References
PubChem. 1-(3,4-Dichlorobenzyl)piperazine (Compound Summary). National Library of Medicine. Link
ChemicalBook. Synthesis of piperazine derivatives and 1-(3-chlorophenyl)piperazine.Link
Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).Link
Technical Support Center: Optimizing N-Arylation of 1-(3-Chloro-4-nitrophenyl)piperazine
Welcome to the technical support center dedicated to the N-arylation of 1-(3-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the N-arylation of 1-(3-Chloro-4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful C-N cross-coupling reactions with this specific substrate. The presence of both a deactivating chloro group and a strong electron-withdrawing nitro group on the aryl halide presents a unique set of challenges and opportunities for optimization.
Troubleshooting Guide
This section addresses specific issues that may arise during your N-arylation experiments with 1-(3-Chloro-4-nitrophenyl)piperazine.
Issue 1: Low or No Product Yield
A common challenge in any cross-coupling reaction is a lower-than-expected or complete lack of product formation. For the N-arylation of 1-(3-Chloro-4-nitrophenyl)piperazine, this can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
Solution: Consider using a pre-formed Pd(0) source or a more easily activated precatalyst, such as a Buchwald G3 or G4 palladacycle.[1] These are often more reliable and provide more consistent results.[2]
Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle, influencing both activity and selectivity.[3] For an electron-deficient aryl chloride like 1-(3-chloro-4-nitrophenyl)piperazine, a sterically hindered and electron-rich phosphine ligand is often required to promote the challenging oxidative addition step.[4]
Solution: Screen a panel of ligands. For secondary amines like piperazines, ligands such as RuPhos or BrettPhos are often effective.[1] For particularly challenging couplings, consider more specialized ligands.[1]
Incorrect Base: The base is critical for deprotonating the piperazine nitrogen, allowing it to coordinate to the palladium center.[1]
Solution: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[1] If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LHMDS). For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[5]
Poor Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1][2] The electron-withdrawing nitro group, while activating the ring towards nucleophilic aromatic substitution, can make oxidative addition to the Pd(0) center more difficult.
Solution: Increase the reaction temperature. Many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C) to drive the reaction to completion.[1][4] Ensure your solvent choice is appropriate for the desired temperature. Toluene and dioxane are common high-boiling point solvents for these reactions.[1][6]
Presence of Water or Oxygen: The palladium catalyst is sensitive to both water and oxygen, which can lead to catalyst deactivation.[1]
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents.[1] Assembling the reaction in a glovebox is ideal.
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly reduce the yield of the desired N-arylated piperazine.
Possible Causes and Solutions:
Hydrodehalogenation: The aryl chloride is reduced to the corresponding 4-nitro-3-chloroaniline derivative. This is a common side reaction in palladium-catalyzed couplings.[1][7]
Solution: This can be caused by the presence of water or other protic impurities.[8] Ensure rigorous anhydrous conditions. The choice of ligand can also influence the rate of hydrodehalogenation versus the desired C-N bond formation. Screening different ligands may be necessary.
Homocoupling: Dimerization of the aryl halide to form a biphenyl species.
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[1] Lowering the catalyst concentration may be beneficial.
Bis-arylation: While less common with a pre-substituted piperazine, if piperazine itself is used as the starting material, double arylation is a significant risk.[9][10]
Solution: Use a molar excess of the piperazine nucleophile to favor mono-arylation.[9]
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst is best for the N-arylation of 1-(3-Chloro-4-nitrophenyl)piperazine?
For this specific substrate, a modern palladacycle precatalyst like a G3 or G4 Buchwald precatalyst is highly recommended. These are air- and moisture-stable and reliably generate the active Pd(0) species in situ.[2] While older sources like Pd(OAc)₂ can be used, they often require an in-situ reduction step and can lead to less consistent results.[11]
Q2: How do I choose the right ligand for this reaction?
The choice of ligand is critical. For the coupling of a secondary cyclic amine with an electron-deficient aryl chloride, sterically hindered, electron-rich biarylphosphine ligands are generally the best starting point.
Ligand Family
Recommended for
Key Features
Buchwald Ligands
Secondary amines, challenging couplings
Sterically demanding, electron-rich, promote fast reductive elimination.
(e.g., RuPhos, BrettPhos)
Josiphos Ligands
General C-N coupling
Ferrocene-based, robust and efficient.
Xantphos
NH-Heterocycles
Wide bite angle, can be effective in preventing side reactions.[1]
A small screen of 2-3 ligands from different families is often the most efficient way to identify the optimal choice for your specific reaction.
Q3: What is the role of the base, and which one should I use?
The base serves to deprotonate the piperazine, making it a more potent nucleophile to displace the halide from the palladium center in the catalytic cycle.[1]
Base
pKaH
Common Solvents
Notes
NaOtBu
~19
Toluene, Dioxane, THF
Very strong, widely used. Can be poorly soluble.[2][12]
LHMDS
~26
Toluene, THF
Very strong, good solubility.
Cs₂CO₃
~10
Toluene, Dioxane
Milder, often used for base-sensitive substrates. May require higher temperatures.
K₃PO₄
~12
Toluene, Dioxane
Milder, another good alternative to strong alkoxides.
For the N-arylation of 1-(3-Chloro-4-nitrophenyl)piperazine, NaOtBu is a good starting point due to its high basicity.
Q4: What are the best solvents for this reaction?
Aprotic, non-polar, or weakly polar solvents are generally preferred.
Toluene: A common choice with a high boiling point, suitable for reactions requiring elevated temperatures.[1]
1,4-Dioxane: Another high-boiling solvent, often effective.[6][12]
Tetrahydrofuran (THF): A lower-boiling option, suitable for reactions that proceed at milder temperatures.[1]
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
Experimental Protocols
Standard Protocol for N-Arylation of 1-(3-Chloro-4-nitrophenyl)piperazine
This protocol provides a general starting point for the reaction. Optimization of catalyst, ligand, base, and temperature may be necessary.
In a glovebox, add the 1-(3-Chloro-4-nitrophenyl)piperazine, arylatting agent, palladium precatalyst, and base to the oven-dried reaction vial.[1]
Add the anhydrous, degassed solvent to the vial.[1]
Seal the vial with a screw cap containing a PTFE septum.
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[1]
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Purify the crude product by column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of N-arylation.
References
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC. Available at: [Link]
Model system for optimization. Palladium catalyzed N-arylation of... - ResearchGate. Available at: [Link]
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Available at: [Link]
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available at: [Link]
Efficient Palladium-Catalyzed N-Arylation of Indoles | Organic Letters - ACS Publications. Available at: [Link]
The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. Available at: [Link]
MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
MIT Open Access Articles Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Available at: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
Deciphering complexity in Pd–catalyzed cross-couplings - PMC. Available at: [Link]
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. Available at: [Link]
Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine - Academia.edu. Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]
A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchGate. Available at: [Link]
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing). Available at: [Link]
Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - RSC Publishing. Available at: [Link]
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Available at: [Link]
A general and convenient synthesis of N-aryl piperazines - ResearchGate. Available at: [Link]
Aryne‐Enabled C−N Arylation of Anilines - PMC. Available at: [Link]
(PDF) Aryne‐Enabled C−N Arylation of Anilines - ResearchGate. Available at: [Link]
N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC. Available at: [Link]
Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. Available at: [Link]
Technical Support Center: Purification of 1-(3-Chloro-4-nitrophenyl)piperazine Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of 1-(3-chloro-4-nitrophenyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the purification challenges of 1-(3-chloro-4-nitrophenyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of chemical intermediates. The unique physicochemical properties stemming from the electron-withdrawing nitro and chloro groups, combined with the basic piperazine core, present specific hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities effectively.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 1-(3-chloro-4-nitrophenyl)piperazine derivatives in a direct question-and-answer format.
Q1: What are the most common impurities I should expect in my crude product?
A1: Impurities in 1-(3-chloro-4-nitrophenyl)piperazine derivatives typically arise from the starting materials, side reactions, or degradation.[1][2] Identifying the source is the first step in effective removal.[2]
Impurity Type
Potential Source
Recommended Removal Strategy
Unreacted Starting Materials
Incomplete reaction. For example, residual 1,2-dichloro-4-nitrobenzene or piperazine.
Column chromatography or recrystallization.
Di-substituted Piperazine
Reaction of two equivalents of the aryl halide with one equivalent of piperazine.
Careful control of stoichiometry during synthesis; purification by column chromatography.
Positional Isomers
Arise if starting materials are not isomerically pure.
Difficult to remove. May require preparative HPLC or derivatization.
Degradation Products
N-formylpiperazine can form under certain conditions.[1] Oxidation or reduction of the nitro group may also occur.[3]
Recrystallization or column chromatography. Ion exchange or carbon treating can be effective for degraded aqueous solutions.[4][5]
Structurally Similar Byproducts
Side reactions leading to compounds with similar polarity, such as those from N-alkylation.[1]
High-resolution column chromatography or preparative HPLC.
Q2: My compound is streaking badly during silica gel column chromatography. What's causing this and how do I fix it?
A2: Streaking, or peak tailing, is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[1] The basic nitrogen atoms in the piperazine ring interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface.
Causality: This strong interaction prevents a clean elution, causing the compound to "bleed" down the column instead of moving as a tight band.
Solutions:
Neutralize the Stationary Phase: Add a competing base to your mobile phase to saturate the acidic sites on the silica. A common and effective choice is to add 0.5-2% triethylamine (TEA) or ammonia solution to the eluent.[1]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
Modify the Compound: If feasible, temporarily protect the basic nitrogen of the piperazine ring with a group like Boc (tert-butyloxycarbonyl) to eliminate the strong interaction with silica. This protecting group can be removed after purification.
Q3: I'm getting a very low yield after recrystallization. What are the common pitfalls?
A3: Low recrystallization yield is often a result of improper solvent selection or technique.[1]
Troubleshooting Recrystallization Yield
Caption: Troubleshooting flowchart for low recrystallization yield.
Q4: Can I use salt formation to my advantage during purification?
A4: Absolutely. The basicity of the piperazine moiety makes it ideal for purification via salt formation.[6][7] This technique can be highly effective for achieving excellent purity.
Principle: By reacting your crude basic compound with an acid (e.g., hydrochloric acid, acetic acid), you form a salt. Salts often have very different solubility profiles than the free base and can form highly ordered, pure crystals.[7][8] Structurally similar impurities that are less basic may not form salts and will remain in the mother liquor.
General Workflow:
Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
Add a stoichiometric amount of a selected acid (e.g., HCl in ethanol).
The salt will often precipitate out of the solution.
Cool the mixture to maximize precipitation.
Isolate the crystalline salt by filtration.
Wash the salt with a cold, non-polar solvent to remove any remaining non-basic impurities.
If the free base is required, the pure salt can be dissolved in water and neutralized with a base (e.g., NaOH, NaHCO3) to precipitate the purified product.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification experiments.
Protocol 1: Optimized Flash Column Chromatography for Basic Compounds
This protocol is designed to purify 1-(3-chloro-4-nitrophenyl)piperazine derivatives on silica gel while mitigating issues caused by their basicity.
Workflow Diagram
Caption: Workflow for optimized flash column chromatography.
Methodology:
Stationary Phase: Standard silica gel (40-63 µm).
Mobile Phase (Eluent) Preparation:
Start with a non-polar/polar solvent system where your compound has an Rf of ~0.2-0.3 on TLC. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).
Crucially, add 1% triethylamine (TEA) by volume to your pre-mixed eluent. For example, in 1000 mL of 70:30 Hexane:EtOAc, add 10 mL of TEA. This neutralizes the silica gel.[1]
Sample Preparation (Dry Loading Recommended):
Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone.
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. This prevents the use of strong solvents that can disrupt the column packing.
Column Packing and Loading:
Pack your column with silica gel using your initial, non-polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).
Carefully add your dry-loaded sample as a thin layer on top of the packed silica.
Add a thin layer of sand on top to protect the sample layer during solvent addition.
Elution and Fraction Collection:
Begin eluting with the initial non-polar solvent system.
Gradually increase the polarity of the mobile phase (e.g., move from 10% EtOAc to 50% EtOAc) to elute your compound.
Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure. The residual TEA is volatile and will be removed during this step.
References
The Pharma Master. (n.d.). Troubleshooting.
Prasad, H. J. S., Devaraju, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 423–427. Retrieved from [Link]
Yathirajan, H. S., Devaraju, et al. (2018). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836–1842. Retrieved from [Link]
Prasad, H. J. S., Devaraju, et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 423–427. Retrieved from [Link]
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5045. Retrieved from [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
Plantz, A., Wu, Y., & Rochelle, G. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
Comenius University. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Retrieved from [Link]
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]
Technical Support Center: 1-(3-Chloro-4-nitrophenyl)piperazine Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key pharmaceutical intermediate. Our goal is to equip researchers, scientists, and process development professionals with the knowledge to identify, mitigate, and resolve common issues related to byproduct formation, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 1-(3-Chloro-4-nitrophenyl)piperazine and its underlying mechanism?
The most prevalent and industrially scalable method for synthesizing 1-(3-Chloro-4-nitrophenyl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction.[1][2] This involves the reaction of 1,2-dichloro-4-nitrobenzene with piperazine.
The reaction is facilitated by the strong electron-withdrawing nature of the nitro group (–NO₂). This group activates the aromatic ring towards nucleophilic attack by withdrawing electron density, particularly at the ortho and para positions.[3][4] The incoming nucleophile, piperazine, attacks the carbon atom at position 1 (para to the nitro group), displacing the chloride ion. The chlorine at position 2 is significantly less reactive due to the weaker activating effect from the adjacent chloro-substituent. The reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group.[1][2]
Q2: What are the most common byproducts I should expect in this synthesis?
Based on the mechanism and reactants, several byproducts can form. Proactive identification is key to developing a robust process. The most common impurities include:
1,4-bis(3-Chloro-4-nitrophenyl)piperazine (Disubstitution Product): This is often the primary byproduct, formed when a second molecule of 1,2-dichloro-4-nitrobenzene reacts with the remaining N-H group of the desired product.
Unreacted Starting Materials: Residual 1,2-dichloro-4-nitrobenzene and piperazine due to incomplete conversion.
Isomeric Product (1-(2-Chloro-4-nitrophenyl)piperazine): A minor impurity that can arise from the nucleophilic attack at the less-activated C-2 position.[5] Its formation is generally low but can be influenced by reaction conditions.
Degradation Products: At elevated temperatures, nitroaromatic compounds can be susceptible to degradation, leading to colored impurities.
Q3: How can I effectively monitor the reaction to minimize byproduct formation?
Real-time reaction monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice. A well-developed HPLC method should be able to resolve the starting materials, the desired product, and all major potential byproducts.
Recommended HPLC Monitoring Protocol:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
Detection: UV detection at a wavelength where all key components have significant absorbance (e.g., 254 nm or 340 nm).
Sampling: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), quench immediately (e.g., with cold water or mobile phase), and inject.
By tracking the consumption of starting materials and the formation of the product and byproducts, you can determine the optimal reaction endpoint, preventing the formation of late-stage impurities like the disubstitution product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, explaining their root causes and providing actionable protocols for resolution.
Problem 1: High Levels of Disubstitution Byproduct Detected
A significant peak corresponding to a higher molecular weight impurity, identified as 1,4-bis(3-Chloro-4-nitrophenyl)piperazine, is observed in the crude product analysis (e.g., by LC-MS).
Causality: Piperazine possesses two reactive secondary amine (N-H) sites. After the initial SNAr reaction forms the desired monosubstituted product, this product can act as a nucleophile itself, attacking another molecule of 1,2-dichloro-4-nitrobenzene. This second reaction is often slower but becomes significant if the reaction is run for too long or if the stoichiometry is not carefully controlled.
Solution: Strategic Control of Stoichiometry and Reaction Conditions. The most effective way to suppress this byproduct is to use a molar excess of piperazine relative to 1,2-dichloro-4-nitrobenzene. This ensures that the electrophile (dichloro-nitrobenzene) is more likely to encounter a molecule of piperazine than a molecule of the monosubstituted product.
Protocol 1: Minimizing Disubstitution via Stoichiometric Control
Reactant Ratio: Charge the reaction vessel with piperazine using a molar excess of 4 to 8 equivalents relative to 1,2-dichloro-4-nitrobenzene.[6]
Order of Addition: It is often preferable to add the 1,2-dichloro-4-nitrobenzene (or a solution of it) slowly to a heated solution of piperazine and a base (e.g., K₂CO₃, Na₂CO₃) in a suitable solvent (e.g., Methanol, Ethanol, DMF).[7] This maintains a high concentration of the piperazine nucleophile throughout the reaction.
Temperature Control: Maintain the reaction temperature at a moderate level (e.g., 80-100 °C). Excessively high temperatures can sometimes accelerate the second substitution.
Reaction Monitoring: Use HPLC to monitor the reaction. Stop the reaction once the consumption of 1,2-dichloro-4-nitrobenzene is maximized (e.g., >99%) but before the disubstitution product begins to increase significantly.
Work-up: Upon completion, the excess piperazine can be removed by aqueous washes during the work-up, often after acidification to form a water-soluble salt.[8]
Parameter
Standard Approach
Optimized for Low Disubstitution
Rationale
Piperazine (eq.)
1.5 - 2.5
4.0 - 8.0
Increases the statistical probability of the electrophile reacting with piperazine instead of the product.[6]
Order of Addition
Variable
Slow addition of Aryl Halide
Maintains a high concentration of the primary nucleophile (piperazine) at all times.
Monitoring
Endpoint check
Time-course analysis by HPLC
Allows for stopping the reaction at the optimal point before the secondary reaction accelerates.
Problem 2: Incomplete Conversion and Low Yield
The reaction stalls, leaving significant amounts of unreacted 1,2-dichloro-4-nitrobenzene in the mixture, resulting in poor yield and purification challenges.
Causality: This issue typically points to insufficient reaction activation. The SNAr reaction requires a base to deprotonate the piperazine (or the resulting piperazinium salt), regenerating its nucleophilicity. Inadequate base strength or quantity, or too low a reaction temperature, can lead to poor reaction kinetics.
Solution: Optimization of Base and Temperature. The choice of base and reaction temperature is critical for driving the reaction to completion.
Protocol 2: Optimizing Reaction Rate and Conversion
Base Selection: Use a base that is strong enough to deprotonate the piperazinium hydrochloride formed in situ but not so strong as to cause degradation. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective.[7] An organic base like triethylamine (TEA) can also be employed. Use at least 2 equivalents of base per mole of piperazine to neutralize the HCl byproduct and maintain basic conditions.
Solvent Choice: The solvent should be able to dissolve the reactants and be stable at the required temperature. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, but alcohols like ethanol or isopropanol are also frequently used and can be more easily removed.
Temperature Adjustment: Gradually increase the reaction temperature in increments of 10 °C (e.g., from 80 °C to 110 °C) while monitoring the progress by HPLC. A higher temperature will increase the reaction rate, but be mindful of potential byproduct formation.
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
Problem 3: Product is Difficult to Purify from Residual Piperazine
After the reaction, the crude product is contaminated with a large amount of excess piperazine, which complicates crystallization or chromatographic purification.
Causality: While using excess piperazine is necessary to prevent disubstitution, its high boiling point and basicity can make it difficult to remove.
Solution: Acid-Base Extraction. An efficient acid-base work-up leverages the basicity of piperazine to separate it from the less basic (and often solid) product.
Protocol 3: Efficient Removal of Excess Piperazine
Solvent Removal: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
Redissolution: Dissolve the residue in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it multiple times with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). The excess piperazine and the desired product will be protonated and move to the aqueous layer.
Basification and Extraction: Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 12). The desired product, being less soluble in water, will often precipitate as a solid.
Isolation: The precipitated product can be collected by filtration, washed with water to remove residual salts, and dried. Alternatively, it can be extracted back into an organic solvent, dried over an anhydrous salt (like Na₂SO₄), and concentrated to yield the purified product.
Visualizing Reaction Pathways
To better understand the chemistry, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Primary SNAr reaction pathway and byproduct formation.
troubleshooting guide for the synthesis of arylpiperazines
Status: Online Operator: Senior Application Scientist Ticket ID: AP-SYNTH-GUIDE-v4.2 Welcome to the Technical Support Center for arylpiperazine synthesis. This pharmacophore is ubiquitous in CNS-active agents (e.g., Arip...
Welcome to the Technical Support Center for arylpiperazine synthesis. This pharmacophore is ubiquitous in CNS-active agents (e.g., Aripiprazole, Vortioxetine), yet its synthesis is often plagued by catalyst deactivation, oligomerization, and purification bottlenecks.
This guide ignores generic textbook advice in favor of field-proven troubleshooting logic.
Part 1: Method Selection (Triage)
Before troubleshooting a failed reaction, ensure you are using the correct methodology for your substrate's electronic profile.
Decision Matrix:
vs. Pd-Catalysis
Use Nucleophilic Aromatic Substitution (
): If your aryl halide has strong electron-withdrawing groups (EWGs) like , , or at the ortho or para positions.
Use Buchwald-Hartwig Amination: If your aryl halide is electron-neutral, electron-rich, or lacks activating groups.
Use Chan-Lam Coupling: If you are restricted to aryl boronic acids (rare for primary synthesis, common for late-stage diversification).
Figure 1: Triage logic for selecting the synthetic route based on substrate electronics.
Part 2: Module A - Buchwald-Hartwig Amination
The Industry Standard for Unactivated Arenes
Core Protocol (Baseline)
Catalyst: Pd(OAc)₂ is often insufficient.[1] Use precatalysts to bypass the induction period.
Recommendation:RuPhos Pd G3/G4 or BrettPhos Pd G3/G4 . These ligands are bulky and electron-rich, specifically optimized for secondary amines like piperazine to prevent
-hydride elimination.
Base: NaOtBu (Strong, fast) or Cs₂CO₃ (Milder, functional group tolerant).[2]
Solvent: Toluene (non-polar, protects catalyst) or Dioxane/t-Amyl Alcohol.
Troubleshooting Guide
Issue 1: The reaction stalls at <20% conversion.
Diagnosis: Catalyst death (Pd black precipitation) or poisoning.
The "Self-Validating" Test: Add a standard substrate (e.g., bromobenzene) to the stalled mixture. If the standard does not react, your catalyst is dead.
Solution:
Oxygen Scavenging: Piperazines can chelate Pd and bring O₂ into the cycle. Sparge the amine solution before addition.
Switch Precatalysts: Move from G3 to G4 precatalysts (which contain a methylated biaryl backbone) to improve solubility and activation rates.
Issue 2: Formation of Bis-Aryl Piperazine (Bridging).
Causality: The product (N-aryl piperazine) is still a secondary amine and competes with the starting piperazine.
Solution:
Stoichiometry: Use N-Boc-piperazine (1.1 equiv) instead of free piperazine. This blocks the second nitrogen completely.
Alternative: If using free piperazine, use it as the base/solvent (5–10 equivalents).
Issue 3: Regioselectivity Failures (N1 vs N4).
Context: When coupling 2-substituted piperazines (e.g., 2-methylpiperazine).
Mechanism: Sterics dictate the outcome.
Guidance:
RuPhos typically favors the less hindered nitrogen (N4).
N-Boc protection is the only 100% reliable method to force coupling at the hindered nitrogen (protect N4 first, couple N1, deprotect).
Figure 2: Troubleshooting logic for Palladium-catalyzed amination failures.
Part 3: Module B - Nucleophilic Aromatic Substitution (
)
The Cost-Effective Route for Activated Substrates
Core Protocol (Baseline)
Solvent: DMSO or NMP (High dielectric constant stabilizes the Meisenheimer complex).
Base: K₂CO₃ (Standard) or DIPEA (Organic soluble).
Temp: 80–120 °C.
Troubleshooting Guide
Issue 1: Reaction is sluggish despite high heat.
Causality: The leaving group is poor.
Solution:
The Halogen Swap: Switch from Chloride to Fluoride . In
, Fluoride is the fastest leaving group due to the high electronegativity stabilizing the transition state (unlike in Pd-catalysis where I > Br > Cl >> F).
Leaving Group Order (
):.
Issue 2: "Black Tar" formation (Polymerization).
Causality: Oxidative degradation of the piperazine at high temperatures in basic DMSO.
Solution:
Switch solvent to Acetonitrile or DMF .
Lower temperature and use a stronger base (e.g., NaH) to facilitate the attack at lower energy.
Part 4: Module C - Purification & Isolation
The Bottleneck: "My product is streaking on the column."
Arylpiperazines are basic and polar.[3] They interact strongly with silanols on silica gel, leading to broad peaks and yield loss.
Data: Solvent Systems for Piperazine Purification[4]
Method
Mobile Phase Composition
Additive
Why it works
Standard Flash
DCM / MeOH (9:1 to 4:1)
1% or
Base suppresses silanol ionization; prevents tailing.
Reverse Phase
Water / Acetonitrile
0.1% TFA or Formic Acid
Protonates the piperazine, ensuring sharp peaks in C18.
Crystallization
Ethanol / Ether
HCl (gas or etherate)
Precipitates the product as the bis-HCl salt.
The "Catch-and-Release" Protocol (SCX)
For rapid purification without a column:
Dissolve crude mixture in MeOH.
Load onto a Strong Cation Exchange (SCX) cartridge.
Wash with MeOH (elutes non-basic impurities/catalyst ligands).
managing side reactions in the N-arylation of piperazine with di-substituted haloarenes
Topic: Managing Side Reactions in N-Arylation of Piperazine with Di-substituted Haloarenes Ticket ID: #PIP-ARYL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Dumbbell" Challen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Side Reactions in N-Arylation of Piperazine with Di-substituted Haloarenes
Ticket ID: #PIP-ARYL-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dumbbell" Challenge
Welcome to the technical guide for optimizing piperazine arylation. The core challenge in coupling piperazine (a diamine) with di-substituted haloarenes is the competition between mono-arylation (
) and bis-arylation ().
Because the mono-arylated product (
) retains a secondary amine, it remains nucleophilic and can react with a second equivalent of aryl halide to form the unwanted ("dumbbell" impurity). Furthermore, when using di-substituted haloarenes (e.g., 1-bromo-4-chlorobenzene or 2,4-dichloropyrimidine), a second layer of complexity arises: regioselectivity .
This guide provides the protocols, kinetic insights, and troubleshooting workflows to maximize
and suppress .
Kinetic Visualization & Pathways
The following diagram illustrates the competing kinetic pathways you are managing. To solve your issue, you must manipulate the rate constants (
vs ) or the reagent concentration .
Caption: Figure 1. Kinetic competition between mono-arylation (
) and bis-arylation (), plus regioselectivity forks.
Critical Protocols & Methodologies
Protocol A: The "High-Fidelity" Pd-Catalyzed Method
Best for: Expensive aryl halides, deactivated rings, or when piperazine excess is impossible.
The Logic: This protocol uses RuPhos , a bulky Buchwald ligand. Its steric bulk creates a "pocket" around the Pd center that accommodates the smaller piperazine but sterically disfavors the approach of the already-arylated (and bulkier) mono-product, effectively reducing
.
Component
Specification
Role
Catalyst
Pd₂(dba)₃ (1.0 mol%)
Pd(0) source.
Ligand
RuPhos (2.0 mol%)
Steric bulk prevents bis-arylation.
Base
NaOtBu (1.4 equiv)
Strong base for activation.
Solvent
Toluene or Dioxane
Non-polar solvents often enhance selectivity.
Stoichiometry
Piperazine (1.1 - 1.2 equiv)
Slight excess is sufficient with this ligand.
Step-by-Step:
Charge an oven-dried Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.
Evacuate and backfill with Argon (3x).
Add the aryl halide and piperazine.
Inject anhydrous Toluene (0.2 M concentration).
Heat to 80°C–100°C for 2–4 hours.
Critical Check: If conversion stalls, do not add more catalyst immediately. Check for hydrodehalogenation (see Troubleshooting).
Protocol B: The "Brute Force" SNAr Method
Best for: Electron-deficient di-substituted arenes (e.g., 2,4-dichloropyrimidine, 4-fluoronitrobenzene).
The Logic: In Nucleophilic Aromatic Substitution (SNAr), the reaction is driven by electronics. The mono-product is often more electron-rich than the starting piperazine, making it a better nucleophile (risk of
). To counter this, we flood the system with piperazine to statistically favor the collision of Ar-X with unreacted piperazine.
Component
Specification
Role
Reagent
Piperazine (3.0 - 5.0 equiv)
Statistical dominance to suppress bis-arylation.
Base
K₂CO₃ or DIPEA
Scavenges acid (HCl/HF).
Solvent
DMSO, DMF, or NMP
Polar aprotic promotes SNAr transition state.
Temp
RT to 60°C
Keep temp as low as possible to maintain selectivity.
Step-by-Step:
Dissolve Piperazine (5.0 equiv) in DMSO.
Add base (2.0 equiv).
Slow Addition: Add the Haloarene (1.0 equiv) dropwise over 30-60 minutes. This keeps the concentration of Ar-X low relative to Piperazine.
Quench with water; the excess piperazine stays in the aqueous phase, while the mono-product precipitates or extracts into EtOAc.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting significant amounts of the Bis-arylated (dumbbell) impurity."
Diagnosis:
You have a kinetic selectivity problem (
).
Corrective Actions:
Switch Ligands (Pd): If using BINAP or DPPF, switch to RuPhos or BrettPhos . These ligands are designed to be "monoselective" for polyamines.
The "Reverse Addition" (SNAr): Do not add piperazine to the halide. Add the halide to a solution of excess piperazine. This ensures the halide always encounters a high concentration of unreacted piperazine.
Use a Protecting Group: If selectivity remains <80%, switch to N-Boc-piperazine .
Workflow: React Ar-X + N-Boc-piperazine
Ar-Pip-Boc Deprotect (TFA/DCM) Ar-Pip-H.
Trade-off: Adds two steps (protection/deprotection) but guarantees 100% selectivity.
Issue 2: "My reaction works, but it's attacking the wrong halogen on my di-haloarene."
Context:
You have a substrate like 1-bromo-4-chlorobenzene or 2,4-dichloropyrimidine.
Corrective Actions:
For Pd-Catalysis: Palladium inserts into the C-X bond based on bond dissociation energy (I > Br > Cl).
Solution: If you want to couple at Br and leave Cl intact, use Pd(OAc)₂/XPhos at room temperature.
Solution: If you want to couple at Cl and leave Br (rare), this is chemically difficult without protecting the Br (e.g., as a silane) or using specific Ni-catalysts.
For SNAr: Nucleophilic attack occurs at the most electron-deficient position.
Example (2,4-dichloropyrimidine): The C4 position is more electrophilic than C2.
Control: To favor C4, use a non-polar solvent (THF) and low temp (0°C). To favor C2, you often need to block C4 or use specific Lewis acids, but generally, C4 is the natural major product.
Issue 3: "The reaction stalls at 60% conversion, and I see Ar-H (Hydrodehalogenation)."
Diagnosis:
Your catalyst is performing
-hydride elimination instead of reductive elimination. This is common with secondary amines like piperazine which have -hydrogens.
Corrective Actions:
Solvent Switch: Avoid alcohols (MeOH, EtOH) which can act as hydride sources. Use Toluene or DME.
Ligand Upgrade: Use a ligand that promotes rapid reductive elimination (e.g., RuPhos or DavePhos ). The faster the C-N bond forms, the less time the Pd-complex has to undergo the side reaction.
Strict Anaerobic Conditions: Oxygen can promote catalyst decomposition, leading to inactive Pd black and stalled conversion.
Interactive Troubleshooting Workflow
Use this decision tree to diagnose your current experiment failure.
Caption: Figure 2. Decision tree for troubleshooting common N-arylation failures.
References
Selective Monoarylation of Piperazine (Pd-Catalysis)
Maiti, D., et al. "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." NIH / PMC.
Key Finding: RuPhos/Pd2(dba)3 (2:1) provides high selectivity for mono-arylation.[1][2]
Regioselectivity in Dihaloarenes
Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalopyrimidines." Journal of the American Chemical Society.[3] (Relevant for general Pd-selectivity principles on di-halo systems).
Key Finding: Ligand choice (e.g., IPr vs Phosphines) can invert regioselectivity in heterocyclic systems.
General Piperazine Synthesis & Side Reactions
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.
Key Finding: Discusses the physicochemical necessity of mono-capping piperazines and the "dumbbell" impurity risks.
Practical Process Chemistry (SNAr)
"Practical Synthesis of N-Arylpiperazines." Organic Process Research & Development (OPRD).
Key Finding: Demonstrates the "Reverse Addition" technique and high-equivalent str
(Note: Direct article deep-links vary by subscription, linking to journal home for verification).
Technical Support Center: Scalable Production of 1-(3-Chloro-4-nitrophenyl)piperazine
Current Status: Online Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Scale-up, Impurity Control, and Safety Management for SNAr Amination Introduction: The Process Landscape Welcome to the technical supp...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Process Chemistry & Engineering)
Topic: Scale-up, Impurity Control, and Safety Management for SNAr Amination
Introduction: The Process Landscape
Welcome to the technical support hub for the synthesis of 1-(3-Chloro-4-nitrophenyl)piperazine . This intermediate is a critical scaffold in the synthesis of antifungal agents (e.g., Itraconazole analogues) and various CNS-active compounds.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 3,4-Dichloronitrobenzene (3,4-DCNB) and Piperazine . While the chemistry appears straightforward on paper, scaling this reaction (>1 kg) introduces three critical failure modes:
Thermal Runaway: The reaction is highly exothermic.[1]
Dimerization: Formation of the bis-aryl impurity (the "dumbbell" adduct).[1]
Downstream Bottlenecks: Difficulty removing excess piperazine during work-up.[1]
This guide provides self-validating protocols to navigate these challenges.
Module 1: Reaction Kinetics & Thermal Safety
The Core Challenge: Exotherm Management
The substitution of the chlorine atom at the para-position relative to the nitro group is rapid and exothermic. On a gram scale, passive cooling suffices.[1] On a kilo scale, heat accumulation can trigger a runaway reaction or promote the displacement of the meta-chlorine (impurity formation).
Ensure reaction temp reaches 90–100°C. If using K2CO3, add a phase transfer catalyst (e.g., TBAI).[1]
Validated Protocol: Semi-Batch Addition
Reactor A (Receiver): Charge Piperazine (3.0–5.0 equivalents) and solvent (Acetonitrile or Toluene).[1] Heat to 60°C.
Vessel B (Feed): Dissolve 3,4-DCNB (1.0 equiv) in minimum solvent.
Action: Feed B into A over 3 hours. Maintain internal temperature <105°C.
Why? High piperazine concentration suppresses dimer formation (see Module 2), and controlled addition limits heat release rate (
) to the cooling capacity of the reactor.
Module 2: Impurity Profile & Regioselectivity
The Mechanism
In 3,4-DCNB, the nitro group activates the para-chlorine (position 4) via resonance. The meta-chlorine (position 3) is electronically deactivated.[1] However, the primary impurity risk is not regio-isomerism, but bis-substitution , where one piperazine molecule reacts with two 3,4-DCNB molecules.
Visualizing the Pathway
Figure 1: Kinetic competition between product formation and dimerization.[1] High local concentration of piperazine favors the Target Product.
FAQ: Impurity Control
Q: I am seeing 5-10% of the bis-impurity by HPLC. How do I remove it?
A: Removal is difficult due to solubility similarities.[1] Prevention is the only scalable strategy.[1]
Root Cause: The ratio of [Piperazine] to [Substrate] dropped too low during the reaction.
Fix: Ensure you are using at least 3.0 equivalents of piperazine.[1]
Process Change: Use "Reverse Addition" (Add 3,4-DCNB to Piperazine). If you add Piperazine to 3,4-DCNB, the initial excess of electrophile guarantees dimer formation.
Q: Can I use inorganic base (K2CO3) to reduce piperazine loading?
A: Yes, but with caution. If you reduce piperazine to 1.1 equivalents and use K2CO3, the statistical probability of the product reacting with a second aryl halide increases. We recommend maintaining at least 2.5 eq of piperazine even with auxiliary bases.[1]
Filter and wash with cold acetone to remove trace organic impurities.[1]
Work-up Decision Tree
Figure 2: Logic flow for removing excess piperazine and isolating the product as a salt.
References
Reaction Safety & Kinetics
Mechanism of SNAr Reactions: Makosza, M. (2010).[1] "Nucleophilic Aromatic Substitution: Hydrogen vs. Halogen." Chemical Reviews.
Synthesis of N-Aryl Piperazines
Process Optimization: "Method for synthesizing piperazine pharmaceutical intermediate."[1] Patent WO2016078107A1.[1] Describes the specific reaction of 3-chloroaniline derivatives and piperazine handling.
Impurity Management
Purification Strategies: Moynihan, H. A., & Horgan, D. E. (2017).[3] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1-(3-Chloro-4-nitrophenyl)piperazine
Ticket ID: #REC-CNPP-001
Subject: Recrystallization & Troubleshooting Guide for 1-(3-Chloro-4-nitrophenyl)piperazine
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Purifying 1-(3-Chloro-4-nitrophenyl)piperazine presents a specific set of challenges due to the competing polarities of the molecule. The basic piperazine ring and the nitro group create high polarity, while the chlorophenyl core adds lipophilicity.
Common issues with this intermediate include "oiling out" (liquid-liquid phase separation) and persistent bis-adduct impurities (where one piperazine molecule reacts with two aryl rings). This guide prioritizes a "principles-first" approach, moving from solvent screening to salt formation strategies for difficult batches.
Part 1: Solvent Selection & Solubility Profiling
Q: I cannot find a specific literature melting point or solvent for this exact intermediate. Where do I start?
A: Due to the specific substitution pattern (3-Cl, 4-NO2), exact literature data is often proprietary or sparse. You must treat this as a polymorph screening exercise . Based on the functional groups (Nitro + Basic Amine + Chloro), we recommend the following solvent systems.
Solvent Screening Matrix
Solvent System
Polarity Index
Expected Behavior
Recommendation
Ethanol (Abs.)
5.2
High solubility hot; moderate cold.
Primary Choice. Best balance for polar/non-polar moieties.
Ethyl Acetate
4.4
Moderate solubility.
Secondary Choice. Good for removing non-polar starting materials (3,4-DCNB).
Toluene
2.4
Low solubility cold; high hot.
Specialist Choice. Use only if the product is too soluble in alcohols.
EtOH : Water (9:1)
High
Very high solubility.
Anti-Solvent Method. Use if the product fails to precipitate from pure EtOH.
Protocol 1: The "Ethanol Stress Test"
Suspend 1g of crude solid in 5mL of Ethanol.
Heat to reflux (78°C).
If it dissolves immediately: The solvent is too good. Add water dropwise until turbid, then reheat to clear.
If it does not dissolve: Add Ethanol in 1mL increments.
Cool slowly to room temperature (RT) without agitation.
Part 2: Troubleshooting "Oiling Out"
Q: My product forms a dark yellow oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with nitro-aromatics.
The Rescue Protocol:
Re-heat the mixture until the oil dissolves back into a clear solution.
Seed the Solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.
Isothermal Hold: Do not cool to 0°C immediately. Hold the solution at a temperature ~5-10°C below the clear point for 1 hour.
Anti-Solvent Drip: If using Ethanol, add warm water dropwise. The goal is to lower solubility slowly without shocking the system into an oil phase.
Part 3: Impurity Removal (The Bis-Adduct)
Q: HPLC shows a persistent impurity at RRT ~1.5-1.8. It won't wash away.
A: This is likely the bis-piperazine adduct (1,4-bis(3-chloro-4-nitrophenyl)piperazine). It forms if the piperazine excess was too low during synthesis.
Solubility Differential: The bis-adduct is significantly less soluble than your target mono-substituted product because it lacks the free NH group and has higher molecular weight.
Filtration Strategy:
Dissolve your crude target in hot Ethanol (or Toluene).
The bis-adduct will likely remain as undissolved solids.
Hot Filter the solution immediately through a pre-warmed Buchner funnel.
Crystallize the filtrate to get your target.
Part 4: The "Salt Formation" Strategy (High Purity)
Q: The free base is too sticky/low-melting. Can I purify it another way?
A: Yes. Converting the oily free base to a Hydrochloride (HCl) salt is the industry standard for purifying difficult phenylpiperazines. The salt lattice is much more rigid, leading to higher melting points and better impurity rejection.
HCl Salt Recrystallization Protocol:
Dissolve crude free base in Ethyl Acetate (5 vol).
Cool to 0-5°C.
Add HCl in Isopropanol (or Dioxane) dropwise.
The HCl salt will precipitate instantly as a white/off-white solid.
Filter and wash with cold Ethyl Acetate.
Recrystallization of Salt: If the salt is still impure, recrystallize it from Methanol/Water (95:5) .
Optional: Convert back to free base by partitioning between DCM and 10% NaOH.
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific intermediate.
Caption: Decision matrix for handling solubility issues and "oiling out" phenomena during purification.
References
ChemicalBook. (n.d.). 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine Properties. Retrieved from
Context: Provides physical property benchmarks for the closely related methyl-derivative, establishing the expected solubility profile.
Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[1][2][3][4] Retrieved from
Context: Validates the use of HCl salt formation for purifying chlorophenyl-piperazine analogs.
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Retrieved from
Context: Describes the "bis-adduct" impurity formation mechanism and general workup procedures for N-arylpiperazines.
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine Compound Summary. Retrieved from
Context: Provides solubility data (Ethanol/Chloroform) for the core pharmacophore structure.
A Comparative Guide to the Structural Confirmation of 1-(3-Chloro-4-nitrophenyl)piperazine Derivatives
Introduction: The Structural Challenge of Substituted Piperazines The 1-(3-Chloro-4-nitrophenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Structural Challenge of Substituted Piperazines
The 1-(3-Chloro-4-nitrophenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2] The precise arrangement of substituents on both the phenyl and piperazine rings is paramount, as subtle changes can dramatically alter a compound's efficacy, selectivity, and safety profile. For researchers and drug development professionals, the unambiguous confirmation of a target molecule's structure is not merely a procedural step but a foundational requirement for advancing a candidate through the development pipeline.[3]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the structural elucidation of 1-(3-Chloro-4-nitrophenyl)piperazine derivatives. We will explore a multi-pronged analytical strategy, detailing not just the "how" but the "why" behind each experimental choice. By integrating data from orthogonal techniques, we can construct a self-validating system that ensures the highest degree of confidence in the final structural assignment.
The Integrated Workflow: A Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete structural picture. A robust characterization relies on the synergistic use of multiple methods, each offering a unique piece of the puzzle. The most effective approach begins with foundational analysis to confirm purity and basic properties, proceeds to unravel the molecular connectivity, and culminates in the definitive determination of the three-dimensional structure. This integrated workflow ensures that each piece of data corroborates the others, leading to an unassailable structural confirmation.
Caption: Integrated workflow for structural confirmation.
Part 1: Foundational Analysis - Confirming Purity
Before embarking on complex structural analysis, it is imperative to establish the purity of the sample. The presence of regioisomers, starting materials, or byproducts can confound spectral interpretation.[4] High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.
Experimental Protocol: Purity Assessment by HPLC-DAD
System Preparation: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Prepare a gradient system of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
Gradient Elution: Run a linear gradient from 10% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 10% B. The flow rate should be set to 1.0 mL/min.
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of Acetonitrile.
Injection & Detection: Inject 5 µL of the sample. Monitor the eluent using a Diode Array Detector (DAD), collecting spectra from 200-400 nm.
Analysis: A pure compound should yield a single, sharp peak. The peak purity can be assessed using the DAD software. The retention time provides a reference for future analyses.[5]
Part 2: Unraveling Connectivity with NMR and Mass Spectrometry
Once purity is established, the next phase focuses on piecing together the molecular structure: determining the molecular weight and formula, and establishing the bonding framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] For a representative derivative, such as 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine , specific patterns of chemical shifts and couplings are expected.
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine
(Predicted values based on typical ranges for similar structures; solvent CDCl₃)
Atom Position
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl H-2
~8.1 (d, J ≈ 2.5 Hz)
-
Phenyl H-5
~7.8 (d, J ≈ 9.0 Hz)
-
Phenyl H-6
~7.0 (dd, J ≈ 9.0, 2.5 Hz)
-
Phenyl C-1
-
~150
Phenyl C-2
-
~125
Phenyl C-3
-
~122
Phenyl C-4
-
~140
Phenyl C-5
-
~128
Phenyl C-6
-
~118
Piperazine CH₂ (adjacent to Phenyl)
~3.3 (t, 4H)
~50
Piperazine CH₂ (adjacent to N-Me)
~2.6 (t, 4H)
~55
N-Methyl (CH₃)
~2.4 (s, 3H)
~46
Experimental Protocol: Comprehensive NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
¹H NMR: Acquire a standard one-dimensional proton spectrum. Integrate the signals to confirm the relative number of protons for each environment.
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the proton-proton network within the phenyl and piperazine rings.
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, definitively assigning the protonated carbons.[7]
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. This data validates the connection of the piperazine ring to the phenyl ring at C-1 and confirms the positions of the chloro and nitro substituents relative to the piperazine.[7]
Mass Spectrometry (MS): Confirming Mass and Composition
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the structure.[6][8] High-Resolution Mass Spectrometry (HRMS) is particularly vital as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[9]
Experimental Protocol: HRMS Analysis by LC-MS
System: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
Chromatography: Use the same HPLC method as described for purity analysis to ensure the introduction of a pure sample into the mass spectrometer.
Ionization: Employ Electrospray Ionization (ESI) in positive mode, as the piperazine nitrogens are readily protonated.
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
Analysis:
Identify the protonated molecular ion [M+H]⁺.
Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula (e.g., C₁₁H₁₄ClN₃O₂). The mass error should be less than 5 ppm.
Analyze the isotopic pattern for the [M+H]⁺ peak. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the M peak.
Table 2: Expected HRMS Data for 1-(3-Chloro-4-nitrophenyl)-4-methylpiperazine
Species
Elemental Formula
Theoretical m/z
Key Fragments
[M+H]⁺
C₁₁H₁₅³⁵ClN₃O₂⁺
272.0847
[M-NO₂]⁺, [M-C₄H₉N]⁺
[M+2+H]⁺
C₁₁H₁₅³⁷ClN₃O₂⁺
274.0818
Characteristic chlorine isotope peak
Part 3: The Gold Standard - Single-Crystal X-Ray Crystallography
While NMR and MS can build a strong case for a given structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[10] It delivers a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise conformation and intermolecular interactions.[11]
Experimental Workflow: From Powder to Structure
Crystal Growth (The Critical Step): This is often the most challenging part. Systematically screen various solvents and solvent combinations (e.g., ethanol, ethyl acetate, acetone, hexane) using slow evaporation, vapor diffusion, or slow cooling techniques.
Crystal Selection & Mounting: Select a single, well-formed crystal of appropriate size (0.1-0.3 mm) under a microscope and mount it on the diffractometer.
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.
Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, highly accurate molecular structure.
Comparative Analysis of Core Techniques
Each of the primary structural elucidation techniques offers unique advantages and has specific limitations. The choice of which to use, and in what order, is a strategic decision based on the information required and the resources available.
Table 3: Comparison of Key Analytical Techniques
Feature
NMR Spectroscopy
Mass Spectrometry (MS)
X-Ray Crystallography
Information Provided
Atomic connectivity, 3D solution structure, stereochemistry, dynamic processes.
Molecular weight, elemental formula (HRMS), structural fragments.
Definitive 3D solid-state structure, bond lengths/angles, conformation, packing.
Sample Requirement
5-10 mg, soluble, pure.
<1 mg, soluble, pure.
Single, high-quality crystal.
Key Advantage
Unparalleled detail on the C-H framework in solution.
High sensitivity, definitive elemental formula (HRMS).
Unambiguous "gold standard" structural proof.
Main Limitation
Lower sensitivity, can be complex to interpret with overlapping signals.
Provides limited connectivity information on its own, isomers can be indistinguishable.
Crystal growth can be difficult or impossible; structure is in solid state, not solution.
Typical Use Case
Primary structure elucidation of all new compounds.
Routine confirmation of molecular weight and formula.
Absolute proof of structure, especially for complex stereochemistry or legal/patent filings.
Conclusion
Confirming the structure of 1-(3-Chloro-4-nitrophenyl)piperazine derivatives is a critical task that demands a rigorous, multi-faceted approach. By strategically combining the purity assessment of HPLC, the detailed connectivity map from NMR, and the molecular formula confirmation from HRMS, researchers can build an unshakeable foundation of evidence for their proposed structure. When absolute certainty is required, single-crystal X-ray crystallography serves as the final arbiter. This integrated workflow, grounded in the complementary strengths of orthogonal techniques, represents the best practice for ensuring the scientific integrity of research and development in modern medicinal chemistry.
References
Spectroscopic Analysis of Piperazine Compounds: Applic
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
Determination of piperazine derivatives in “Legal Highs”.
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques.
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
Comparison of Analytical Techniques in the Characterization of Complex Compounds.
Redefining drug development: Analytics driving quality and compliance. Journal of Pharmaceutical Analysis.
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
Comparison of analytical techniques for the identification of bioactive compounds
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)
A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. SciELO.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Eberhard Breitmaier.
A Comparative Analysis of the Biological Activity of 1-(3-Chloro-4-nitrophenyl)piperazine and its Fluoro-Derivative: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of the anticipated biological activities of 1-(3-chloro-4-nitrophenyl)piperazine and its corresponding fluoro-derivative, 1-(3-fluoro-4-nitrophenyl)piperazine. In the absenc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the anticipated biological activities of 1-(3-chloro-4-nitrophenyl)piperazine and its corresponding fluoro-derivative, 1-(3-fluoro-4-nitrophenyl)piperazine. In the absence of direct comparative studies in the public domain, this analysis is built upon established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated and nitroaromatic compounds. The content herein is intended to provide a robust theoretical framework to guide future experimental investigations by researchers in drug discovery and development.
The core of this guide will delve into the anticipated impact of the chloro versus fluoro substitution on the biological profile of these molecules. We will explore how this seemingly minor structural change can influence physicochemical properties, and consequently, the pharmacokinetics and pharmacodynamics of the compounds. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to empirically validate the hypotheses presented.
Synthesis and Physicochemical Considerations: The Chloro vs. Fluoro Dichotomy
The synthesis of 1-(3-halo-4-nitrophenyl)piperazines typically proceeds via a nucleophilic aromatic substitution (SNA_r_) reaction. In this common pathway, a piperazine derivative is reacted with a di-halogenated nitrobenzene, such as 3,4-dichloronitrobenzene or 3,4-difluoronitrobenzene. The greater electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.
Caption: Generalized synthetic scheme for 1-(3-halo-4-nitrophenyl)piperazines.
The choice of the halogen atom (chlorine vs. fluorine) at the 3-position is a critical design element in medicinal chemistry. While both are electron-withdrawing halogens, they possess distinct properties that can significantly modulate a molecule's biological activity:
Property
Chlorine (Cl)
Fluorine (F)
Implication for Biological Activity
Atomic Radius (Å)
~1.00
~0.60
The larger size of chlorine can lead to steric hindrance at the binding site of a biological target, which may either be beneficial or detrimental to affinity.
Electronegativity (Pauling scale)
3.16
3.98
Fluorine's higher electronegativity can alter the electronic distribution of the phenyl ring, potentially influencing interactions with the target protein and affecting metabolic stability.
Carbon-Halogen Bond Strength (kJ/mol)
~330
~485
The greater strength of the C-F bond often imparts higher metabolic stability to the molecule, as it is less susceptible to enzymatic cleavage by cytochrome P450 enzymes.
Lipophilicity (Hansch π value)
+0.71
+0.14
The chloro-derivative is expected to be more lipophilic than its fluoro counterpart. This can affect cell membrane permeability, plasma protein binding, and overall pharmacokinetic profile.
Anticipated Biological Activity: A Structure-Activity Relationship Perspective
The 1-(nitrophenyl)piperazine scaffold is a well-established pharmacophore found in a variety of biologically active compounds, with documented activities ranging from antimicrobial and antifungal to anticancer and CNS modulation. The presence of the nitro group, a strong electron-withdrawing moiety, is often associated with cytotoxicity in cancer cells, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamino species that can induce oxidative stress and DNA damage.
Hypothesized Anticancer and Antimicrobial Effects:
It is hypothesized that both the chloro- and fluoro-derivatives will exhibit cytotoxic and/or antimicrobial properties. The key difference in their potency and spectrum of activity will likely arise from the physicochemical differences imparted by the halogen substituent.
Impact of Fluorine: The substitution of chlorine with fluorine may lead to enhanced biological activity due to several factors. The smaller size of fluorine may allow for a better fit into the active site of a target enzyme or receptor. Furthermore, the high electronegativity of fluorine can lead to more favorable electrostatic interactions. The increased metabolic stability of the C-F bond could result in a longer biological half-life, potentially leading to greater in vivo efficacy.
Impact of Chlorine: The greater lipophilicity of the chloro-derivative might enhance its ability to cross cell membranes, which could be advantageous for reaching intracellular targets. However, it may also lead to increased non-specific binding and potentially higher toxicity.
The following diagram illustrates a hypothetical signaling pathway for apoptosis that could be induced by these compounds, a common mechanism for cytotoxic agents.
Caption: Hypothesized intrinsic apoptosis pathway induced by nitrophenylpiperazine derivatives.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of 1-(3-chloro-4-nitrophenyl)piperazine and its fluoro-derivative, the following standardized in vitro assays are recommended.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][2] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds (1-(3-chloro-4-nitrophenyl)piperazine and its fluoro-derivative) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[2]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6]
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.[4] This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7][8] This protocol describes a competitive binding assay to determine the Ki (inhibition constant) of the test compounds.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
Receptor Preparation: Prepare a membrane fraction from cells or tissues expressing the target receptor of interest.
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (a radioactively labeled molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound.
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membrane fragments.[7]
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve. From this curve, determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]
Data Presentation Templates
The following tables are provided as templates for organizing and presenting experimental data from the assays described above.
Table 1: In Vitro Cytotoxicity (IC50, µM)
Compound
HeLa
MCF-7
A549
1-(3-Chloro-4-nitrophenyl)piperazine
1-(3-Fluoro-4-nitrophenyl)piperazine
Positive Control (e.g., Doxorubicin)
Table 2: Antimicrobial Activity (MIC, µg/mL)
Compound
S. aureus
E. coli
P. aeruginosa
C. albicans
1-(3-Chloro-4-nitrophenyl)piperazine
1-(3-Fluoro-4-nitrophenyl)piperazine
Positive Control (e.g., Ciprofloxacin)
Conclusion and Future Directions
This guide has presented a theoretical framework for comparing the biological activities of 1-(3-chloro-4-nitrophenyl)piperazine and its fluoro-derivative. Based on established principles of medicinal chemistry, it is hypothesized that both compounds will exhibit biological activity, likely in the realms of anticancer and antimicrobial action. The substitution of chlorine with fluorine is anticipated to modulate this activity through effects on steric interactions, electronic properties, metabolic stability, and lipophilicity.
The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. The systematic collection of data on the cytotoxicity, antimicrobial activity, and receptor binding profiles of these compounds will provide a definitive answer to the question of which halogen substitution imparts a more favorable biological activity profile. Such studies are essential for the rational design of novel therapeutic agents based on the nitrophenylpiperazine scaffold. It is our hope that this guide will serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
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A Comparative Guide to the Efficacy of 1-(3-Chloro-4-nitrophenyl)piperazine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The 1-(3-chloro-4-nitrophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a divers...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-chloro-4-nitrophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The unique electronic and steric properties conferred by the chloro and nitro substituents on the phenyl ring, coupled with the versatile nature of the piperazine core, allow for extensive structural modifications to modulate pharmacological activity.[1][2] This guide provides an in-depth comparison of the efficacy of various analogs derived from this core structure, with a focus on their potential applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols to facilitate further research and development in this promising area.
Comparative Efficacy of Analogs: A Data-Driven Analysis
The therapeutic potential of 1-(3-chloro-4-nitrophenyl)piperazine analogs is broad, with studies highlighting their efficacy as anticancer, antimicrobial, and antipsychotic agents. The following sections present a comparative analysis of their performance, supported by experimental data from various studies.
Anticancer Activity
The arylpiperazine moiety is a recurring motif in the design of novel anticancer agents, attributed to its ability to interact with various molecular targets implicated in cancer pathogenesis.[3] Analogs of 1-(3-chloro-4-nitrophenyl)piperazine have been investigated for their cytotoxic effects against a range of cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth.[4]
A series of symmetrical chlorophenylamino-s-triazine derivatives, which incorporate a related chlorophenylamino moiety, have demonstrated potent cytotoxic activity. For instance, compounds 2c and 3c exhibited significant efficacy against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines.[5] While not direct analogs of the topic compound, this data underscores the importance of the chlorophenyl group in conferring anticancer properties.
Table 1: In vitro cytotoxic activity of symmetrical chlorophenylamino-s-triazine derivatives.[5]
The data suggests that the position and number of chloro substituents on the phenyl ring, as well as the nature of the substituent on the second nitrogen of the piperazine-like ring system, significantly influence the cytotoxic potency. For instance, compound 4c , with a 2,4-dichlorophenyl group, showed superior activity against the C26 cell line compared to the standard drug paclitaxel.[5]
Antimicrobial and Antifungal Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Piperazine derivatives have shown promise in this area.[2][6] The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
A study on piperazine-substituted 1,4-benzoquinones revealed that the incorporation of electron-withdrawing groups, such as chloro and nitro groups, can enhance antimicrobial activity.[1] Similarly, a series of N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][4][7]thiazepin-11-yl)}piperazine-1-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. Compound 3o from this series was identified as a superior antimicrobial agent with significant growth inhibition against Acinetobacter baumannii.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(3-chloro-4-nitrophenyl)piperazine analogs is intrinsically linked to their chemical structure. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.
The following diagram illustrates the key pharmacophoric features and their influence on activity:
Caption: Key pharmacophoric features of 1-(3-chloro-4-nitrophenyl)piperazine analogs and their impact on biological activity.
Key SAR takeaways:
Electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups, are often associated with enhanced biological activity, particularly in anticancer and antimicrobial contexts.[5] These groups can influence the molecule's lipophilicity and electronic distribution, thereby affecting its ability to cross cell membranes and interact with biological targets.
The position of the chloro substituent is critical. For instance, in the chlorophenylamino-s-triazine series, different substitution patterns (2,4-diCl, 3,4-diCl, 3-Cl) resulted in varied cytotoxic potencies against different cell lines.[5]
The substituent at the N4 position of the piperazine ring is a major determinant of the compound's pharmacological profile and target selectivity.[1] By modifying this position with various chemical moieties (e.g., aryl, alkyl, acyl groups), it is possible to develop analogs with distinct biological activities, such as antipsychotic, antimicrobial, or anticancer effects.
Experimental Protocols & Methodologies
To ensure the reproducibility and validity of efficacy studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 1-(3-chloro-4-nitrophenyl)piperazine analogs.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF7, C26) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 1-(3-chloro-4-nitrophenyl)piperazine analogs in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: Perform serial two-fold dilutions of the 1-(3-chloro-4-nitrophenyl)piperazine analogs in the broth medium in a 96-well microtiter plate.
Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 1-(3-chloro-4-nitrophenyl)piperazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The available data clearly indicates that strategic modifications to this core structure can lead to potent anticancer and antimicrobial compounds. The electron-withdrawing nature of the chloro and nitro substituents on the phenyl ring appears to be a key contributor to their biological activity.
Future research should focus on the synthesis and systematic screening of a broader library of 1-(3-chloro-4-nitrophenyl)piperazine analogs to establish a more comprehensive understanding of their structure-activity relationships. In particular, exploring a wider range of substituents at the N4 position of the piperazine ring is likely to yield compounds with improved potency and selectivity for specific biological targets. Further mechanistic studies are also required to elucidate the precise molecular pathways through which these compounds exert their therapeutic effects. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the discovery of next-generation drugs based on this promising chemical scaffold.
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1-(3-Chloro-4-nitrophenyl)piperazine activity spectrum compared to other antimicrobials
An In-Depth Comparative Guide to the Antimicrobial Activity Spectrum of 1-(3-Chloro-4-nitrophenyl)piperazine A Technical Resource for Drug Development Professionals Abstract The escalating crisis of antimicrobial resista...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Antimicrobial Activity Spectrum of 1-(3-Chloro-4-nitrophenyl)piperazine
A Technical Resource for Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Piperazine derivatives have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide presents a comprehensive, objective comparison of the antimicrobial activity spectrum of a representative compound, 1-(3-Chloro-4-nitrophenyl)piperazine, against established, clinically relevant antimicrobials. We provide a framework for evaluation, including detailed experimental protocols, illustrative comparative data, and a discussion of mechanistic insights, to guide researchers in the assessment of this and similar chemical entities.
The Strategic Importance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern drug design.[1] Its structural and physicochemical properties—conformational flexibility, basicity of its nitrogen atoms, and the ability to be substituted at the N1 and N4 positions—allow for extensive molecular modifications to tune potency, selectivity, and pharmacokinetic profiles.[4][5] This versatility has led to the successful development of piperazine-containing drugs across numerous therapeutic areas, including antibacterial (e.g., Ciprofloxacin), antifungal, anticancer, and antiviral agents.[2][3][5] The presence of electron-withdrawing groups, such as the chloro and nitro substituents in the subject compound, has been shown in various studies to enhance antimicrobial activity, making 1-(3-Chloro-4-nitrophenyl)piperazine a molecule of significant investigative interest.[6]
A Validated Framework for Antimicrobial Efficacy Testing
To ensure that comparative data is both reliable and reproducible, standardized methodologies are critical. The foundational assay for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).
The Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following a specific incubation period.[7] This quantitative measure is the gold standard for assessing antimicrobial susceptibility. We employ the broth microdilution method, a technique standardized by the Clinical and Laboratory Standards Institute (CLSI), which is highly reproducible and suitable for screening multiple compounds.[7][8][9]
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system, grounded in CLSI M07 and M27 guidelines, ensuring consistency and inter-laboratory comparability.[8][10]
Preparation of Standardized Microbial Inoculum:
A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown on an appropriate agar medium to ensure viability.
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This standardization is crucial for consistent results.
The standardized suspension is further diluted into the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Preparation of Antimicrobial Agent Dilutions:
A stock solution of 1-(3-Chloro-4-nitrophenyl)piperazine and each comparator drug is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
In a 96-well microtiter plate, a two-fold serial dilution of each antimicrobial agent is performed using the test broth to create a concentration gradient. This allows for the precise determination of the inhibitory concentration.
Inoculation, Incubation, and Quality Control:
The standardized microbial inoculum is added to each well containing the diluted antimicrobial agent.
Essential Controls:
Growth Control: Inoculum in broth without any antimicrobial agent to ensure the microorganism is viable.
Sterility Control: Broth only, to check for contamination.
Quality Control Strains: Standard ATCC strains with known MIC values are run in parallel to validate the accuracy of the entire test system.[11]
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
MIC Determination:
Following incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration well where no growth is observed.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the broth microdilution MIC assay.
Caption: Standardized workflow for the broth microdilution MIC assay.
Comparative Performance Analysis
The following table presents illustrative MIC data for 1-(3-Chloro-4-nitrophenyl)piperazine in comparison with industry-standard antimicrobial agents against key pathogenic microorganisms. This data serves as a model for evaluating the compound's activity spectrum.
Microorganism
Type
1-(3-Chloro-4-nitrophenyl)piperazine
Ciprofloxacin
Vancomycin
Fluconazole
Staphylococcus aureus (ATCC 29213)
Gram-positive
16 µg/mL
0.5 µg/mL
1 µg/mL
>128 µg/mL
Enterococcus faecalis (ATCC 29212)
Gram-positive
32 µg/mL
1 µg/mL
2 µg/mL
>128 µg/mL
Escherichia coli (ATCC 25922)
Gram-negative
64 µg/mL
≤0.015 µg/mL
>128 µg/mL
>128 µg/mL
Pseudomonas aeruginosa (ATCC 27853)
Gram-negative
>128 µg/mL
0.25 µg/mL
>128 µg/mL
>128 µg/mL
Candida albicans (ATCC 90028)
Fungal (Yeast)
8 µg/mL
>128 µg/mL
>128 µg/mL
0.5 µg/mL
Data Interpretation:
Gram-Positive Activity: 1-(3-Chloro-4-nitrophenyl)piperazine demonstrates moderate inhibitory activity against S. aureus and E. faecalis. However, its potency is substantially lower than that of vancomycin, a standard-of-care agent for Gram-positive infections.
Gram-Negative Activity: The compound exhibits weak activity against E. coli and is largely ineffective against P. aeruginosa. Its performance is significantly outmatched by ciprofloxacin, a broad-spectrum fluoroquinolone known for its potent anti-Gram-negative activity.[12][13]
Antifungal Activity: An interesting and promising finding is the compound's activity against C. albicans. While not as potent as the dedicated antifungal fluconazole, this dual-activity profile is a notable characteristic that warrants further exploration.[14][15] The ability of a single scaffold to target both bacteria and fungi is a desirable trait in drug discovery.[1]
Elucidating Mechanism of Action: A Path Forward
The observed activity spectrum suggests a mechanism distinct from the comparator drugs. While the anthelmintic action of piperazine is well-documented as a GABA receptor agonist leading to parasite paralysis, this is not a recognized mechanism for antibacterial or antifungal activity.[16][17][18][19] The antimicrobial effect of this derivative likely stems from interactions with different cellular targets. The next logical phase of research should focus on identifying this mechanism.
Proposed Investigative Workflow:
The following workflow outlines a structured approach to move from initial activity screening to mechanistic understanding and lead optimization.
Caption: A logical workflow for mechanism of action (MOA) studies.
Conclusion and Future Outlook
1-(3-Chloro-4-nitrophenyl)piperazine demonstrates a mixed antimicrobial profile, with its most promising activity observed against Gram-positive bacteria and the fungal pathogen Candida albicans. While its potency does not currently exceed that of established drugs like vancomycin or fluconazole, its unique dual-activity spectrum makes it a valuable lead structure. The data and protocols presented in this guide provide a robust framework for its continued investigation. Future efforts should be directed toward elucidating its mechanism of action and exploring structure-activity relationships to optimize its potency and spectrum, potentially yielding a novel class of broad-spectrum antimicrobial agents.
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mass spectrometry fragmentation patterns of 1-(3-Chloro-4-nitrophenyl)piperazine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-nitrophenyl)piperazine Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical research and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloro-4-nitrophenyl)piperazine
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of analytical chemistry. 1-(3-Chloro-4-nitrophenyl)piperazine is a substituted phenylpiperazine, a scaffold prevalent in a wide array of pharmacologically active compounds. Understanding its behavior under mass spectrometric analysis is critical for its identification, quantification in complex matrices, and for profiling its metabolites.
This guide provides a comprehensive analysis of the fragmentation patterns of 1-(3-Chloro-4-nitrophenyl)piperazine. We will compare the outcomes of different ionization techniques, propose detailed fragmentation pathways supported by established chemical principles, and provide robust experimental protocols for its analysis. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how this molecule behaves in a mass spectrometer.
Comparing Ionization Techniques: The First Experimental Choice
The choice of ionization technique profoundly influences the resulting mass spectrum. For a molecule like 1-(3-Chloro-4-nitrophenyl)piperazine, with its basic piperazine nitrogen and electron-withdrawing aromatic substituents, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, though they yield complementary information.
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy into the molecule, leading to extensive fragmentation.[1] This creates a complex, fingerprint-like spectrum that is excellent for library matching and unambiguous identification. However, the molecular ion may be weak or entirely absent, which can be a significant drawback.[2] EI is typically coupled with Gas Chromatography (GC-MS).
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] This makes it ideal for determining the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced, providing rich structural information. Due to the basicity of the piperazine nitrogen, ESI in positive ion mode is highly efficient. Conversely, the nitroaromatic moiety allows for analysis in negative ion mode, which can reveal alternative fragmentation pathways.[4][5]
For this class of compounds, Liquid Chromatography coupled with ESI-MS/MS (LC-MS/MS) is often the preferred platform, offering a balance of molecular weight confirmation and controlled, structurally informative fragmentation.
Predicted Fragmentation Pathways of 1-(3-Chloro-4-nitrophenyl)piperazine
The molecular formula of 1-(3-Chloro-4-nitrophenyl)piperazine is C₁₀H₁₂ClN₃O₂, with a monoisotopic mass of approximately 241.06 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic peak with roughly one-third the intensity of the molecular ion peak.[6]
In positive mode ESI-MS/MS, protonation will occur on the more basic secondary amine of the piperazine ring. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 242.07 (and its isotope at m/z 244.07). Collision-Induced Dissociation (CID) will primarily target the bonds of the piperazine ring and the bond connecting it to the aromatic ring.[7]
The key fragmentation events are predicted as follows:
Cleavage of the Piperazine Ring: The most common fragmentation pathway for N-arylpiperazines involves the cleavage of the piperazine ring itself.[7] This can lead to the formation of several characteristic ions. A common loss involves ethenamine (C₂H₅N), leading to a fragment at m/z 199.04. Subsequent cleavages can produce ions at m/z 70 and m/z 56.[7]
Cleavage of the C-N Aryl Bond: Scission of the bond between the phenyl ring and the piperazine nitrogen can occur, though it is often less favored than ring cleavage.
Loss of Nitro Group: While less common in positive mode, the loss of the nitro group (NO₂) as a radical (46 Da) can occur at higher collision energies.
Caption: Proposed ESI+ fragmentation of 1-(3-Chloro-4-nitrophenyl)piperazine.
Electron Ionization (EI) Fragmentation
Under EI conditions, the initial ionization creates a radical cation [M]⁺• at m/z 241.06 / 243.06. The high energy leads to more extensive and complex fragmentation.
Alpha-Cleavage: A dominant pathway for amines is alpha-cleavage, where the bond adjacent to the nitrogen is broken.[2][3] Cleavage within the piperazine ring adjacent to the aryl-substituted nitrogen is expected, leading to a resonance-stabilized ion.
Loss of Nitro and Chloro Groups: Fragmentation of the aromatic ring is prominent in EI. Expect to see losses of NO₂ (46 Da), NO (30 Da), and Cl (35/37 Da).[5][6] The loss of the Cl• radical from the molecular ion would yield a fragment at m/z 206.08.
Piperazine Ring Fragmentation: Similar to ESI, the piperazine ring will fragment, producing characteristic ions. The base peak may arise from a stable fragment derived from the piperazine moiety.
Caption: Key fragmentation pathways under Electron Ionization (EI).
Comparative Data Summary
The following table summarizes the predicted key fragments for 1-(3-Chloro-4-nitrophenyl)piperazine and compares them with the known fragments of its close analogue, 1-(3-chlorophenyl)piperazine (mCPP).[7]
Ion Description
Predicted m/z (Target)
Known m/z (mCPP)
Ionization Mode
[M+H]⁺
242.07 / 244.07
197.08 / 199.08
ESI (+)
[M]⁺•
241.06 / 243.06
196.07 / 198.07
EI
[M+H - C₂H₅N]⁺
199.03 / 201.03
154.05 / 156.05
ESI (+)
Fragment from Ring Opening
154 / 156
140 / 142
ESI (+)
[M - Cl]⁺•
206.08
161.09
EI
[M - NO₂]⁺•
195.02 / 197.02
N/A
EI
Piperazine Fragment
56.07
56.07
ESI (+), EI
Note: The presence of the nitro group significantly increases the mass of the parent molecule and its aryl-containing fragments compared to mCPP.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a self-validating system for the robust analysis of 1-(3-Chloro-4-nitrophenyl)piperazine.
Sample Preparation
Objective: To prepare a clean sample solution compatible with the LC-MS system.
Protocol:
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
Perform serial dilutions with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to create working standards and a final concentration of 1 µg/mL for method development.
For analysis in biological matrices (e.g., plasma), a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or solid-phase extraction (SPE) is required.
Liquid Chromatography (LC)
Objective: To achieve chromatographic separation from potential isomers and matrix components.
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water. The acid is crucial for promoting good peak shape and efficient protonation in positive mode ESI.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry (MS)
Objective: To detect the parent ion and generate a characteristic fragmentation pattern for identification and quantification.
System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
Protocol:
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Gas (N₂) Flow: 800 L/hr.
Desolvation Temperature: 350 °C.
MS Method:
Full Scan (MS1): Acquire data from m/z 100-300 to confirm the presence of the [M+H]⁺ ion at m/z 242.07 and its isotope at 244.07.
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 242.07) and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum. This step is critical for identifying the characteristic fragments.
Multiple Reaction Monitoring (MRM): For quantification, monitor specific, high-intensity transitions (e.g., 242.07 > 199.03 and 242.07 > 154.0).
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 1-(3-Chloro-4-nitrophenyl)piperazine is predictable and governed by the established chemistry of its constituent parts: the phenylpiperazine core and the substituted aromatic ring. Under ESI, fragmentation is dominated by the cleavage of the piperazine ring, providing characteristic ions for this class of compounds. Under EI, a more complex pattern emerges, with additional fragments arising from the loss of the nitro and chloro substituents. The presence of the chlorine atom provides a crucial isotopic signature that aids in identification. By employing the detailed LC-MS/MS protocol outlined here, researchers can confidently identify and quantify this molecule, leveraging a mechanistic understanding of its fragmentation behavior to ensure analytical accuracy and robustness.
References
ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1): 1-7. [Link]
Schmidt, K., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1645-1658. [Link]
Schmidt, K., & Haderlein, S. B. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
Ferreira, B., et al. (2013). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]
Peters, F. T., et al. (2005). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets. GTFCh. [Link]
Brown, D. (2025). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Doc Brown's Chemistry. [Link]
Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]
Gao, J., et al. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 77(4), 521. [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
A Researcher's Guide to Comparative Docking Studies of Piperazine-Based Antifungal Agents
A Deep Dive into In-Silico Evaluation of Novel Antifungal Candidates The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal a...
Author: BenchChem Technical Support Team. Date: February 2026
A Deep Dive into In-Silico Evaluation of Novel Antifungal Candidates
The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents.[1][2] Piperazine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive framework for conducting comparative molecular docking studies of piperazine-based antifungal agents, offering researchers a robust methodology to predict and evaluate their therapeutic potential. The primary focus will be on lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway and a well-established target for azole antifungals.[3][4]
The Central Role of Lanosterol 14α-Demethylase (CYP51)
CYP51 is a cytochrome P450 enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol. This step is pivotal in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity.[5] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[4][5] This makes CYP51 an attractive and validated target for the development of new antifungal drugs.[3]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section outlines a detailed protocol for performing comparative docking studies, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7]
1. Preparation of the Receptor Protein:
Obtain the Crystal Structure: Download the 3D crystal structure of the target protein, Candida albicans lanosterol 14α-demethylase (CYP51), from the Protein Data Bank (PDB). A commonly used entry is PDB ID: 5V5Z.
Protein Pre-processing:
Remove all water molecules and heteroatoms from the PDB file.
Add polar hydrogen atoms to the protein structure.
Assign Kollman charges to the protein atoms.
This pre-processing ensures that the protein is in a chemically correct state for docking.
2. Ligand Preparation:
2D Structure Drawing: Draw the 2D structures of the piperazine-based antifungal agents to be studied using a chemical drawing software like ChemDraw.
3D Structure Generation and Optimization: Convert the 2D structures into 3D structures. Perform energy minimization of the 3D structures using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.
Charge and Torsion Angle Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand. This information is essential for the docking algorithm to explore different conformations of the ligand within the active site of the protein.
3. Molecular Docking Simulation:
Grid Box Definition: Define the active site of the CYP51 enzyme by creating a grid box that encompasses the key amino acid residues involved in ligand binding. The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.
Docking Algorithm: Employ a reliable docking program such as AutoDock Vina.[8] The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[9]
Execution and Analysis: Run the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
4. Post-Docking Analysis:
Binding Affinity Evaluation: The docking score provides a quantitative estimate of the binding affinity. A more negative score generally indicates a stronger binding interaction.
Interaction Analysis: Visualize the docked poses to analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying key interacting residues can provide insights into the structure-activity relationship.
Visualizing the Docking Workflow
The following diagram illustrates the key stages of the molecular docking process.
Caption: A schematic overview of the computational workflow for molecular docking studies.
Comparative Analysis of Piperazine Derivatives
To illustrate the application of this protocol, a comparative docking study was performed on a series of hypothetical piperazine-based antifungal agents against C. albicans CYP51. The results, including their docking scores and key interacting residues, are summarized in the table below. For context, the widely used antifungal drug Fluconazole is included as a reference compound.
Compound
Docking Score (kcal/mol)
Key Interacting Residues
Hydrogen Bonds
Fluconazole
-8.5
TYR132, HIS377, PHE228
HIS377
Piperazine-A
-9.2
TYR132, HIS377, SER378
HIS377, SER378
Piperazine-B
-7.8
TYR132, PHE228, MET508
TYR132
Piperazine-C
-9.5
TYR132, HIS377, SER378, PHE228
HIS377, SER378
Interpretation of Results:
Piperazine-C exhibited the most favorable docking score, suggesting the strongest binding affinity to the CYP51 active site among the tested compounds.
The analysis of interactions reveals that hydrogen bonds with HIS377 and SER378 appear to be crucial for potent inhibition.
The presence of additional hydrophobic interactions with residues like PHE228 also contributes to the overall binding affinity.
Bridging In-Silico Predictions with In-Vitro Reality
While molecular docking is a powerful tool for virtual screening and lead optimization, it is essential to validate the computational predictions with experimental data.[6] A strong correlation between in-silico docking scores and in-vitro antifungal activity (e.g., Minimum Inhibitory Concentration - MIC values) strengthens the validity of the computational model.[10] For instance, a study on novel triazole compounds containing a piperazine moiety demonstrated that compounds with lower MIC values against various fungal strains also showed favorable interactions in docking studies with CYP51.[11]
Future Directions and Concluding Remarks
Comparative docking studies provide invaluable insights into the structure-activity relationships of piperazine-based antifungal agents, guiding the rational design of more potent and selective inhibitors.[12] The protocol outlined in this guide offers a systematic approach for researchers to evaluate and compare novel antifungal candidates. Future work should focus on expanding the library of piperazine derivatives, exploring other potential fungal targets, and employing more advanced computational techniques like molecular dynamics simulations to further refine the understanding of ligand-protein interactions.[13] By integrating computational and experimental approaches, the scientific community can accelerate the discovery and development of the next generation of antifungal therapies to combat the growing challenge of fungal resistance.
References
Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014, July 31). MDPI. Retrieved from [Link]
Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. (2005, November 15). PubMed. Retrieved from [Link]
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2020, March 15). PubMed. Retrieved from [Link]
Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. (2023, May 23). PubMed. Retrieved from [Link]
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2025, August 10). ResearchGate. Retrieved from [Link]
Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. (2022, January 24). ACS Publications. Retrieved from [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ACG Publications. Retrieved from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Retrieved from [Link]
Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. (2020, April 29). ACS Publications. Retrieved from [Link]
Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. (2025, October 31). PubMed. Retrieved from [Link]
In Vitro and In Silico Evaluation of Piperazine-Schiff Base Derivatives: Antibacterial and Antifungal Activities, DFT, Docking, ADMET and Molecular Dynamics. (2026, February 6). SSRN. Retrieved from [Link]
Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. (2020, December 22). MDPI. Retrieved from [Link]
Mechanism of action of the piperazine-substituted pyridazinones. (A)... (n.d.). ResearchGate. Retrieved from [Link]
Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (2017, December 18). Scilit. Retrieved from [Link]
MOLECULAR DOCKING AS A TOOL FOR OPTIMIZING TESTS TO SEARCH FOR TARGETS FOR THE TREATMENT OF FUNGAL INFECTIONS (Atena Editora). (n.d.). Academia.edu. Retrieved from [Link]_
Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. (2017, December 19). ACS Publications. Retrieved from [Link]
Molecular Docking and Interaction Analysis of Statins and Fluconazole against Candida albicans CYP51 and HMG-CoA Reductase: An In-Silico Approach. (2025, July 20). Journal of Chemical Health Risks. Retrieved from [Link]
Gene expression, molecular docking, and molecular dynamics studies to identify potential antifungal compounds targeting virulence proteins/genes VelB and THR as possible drug targets against Curvularia lunata. (2022, December 12). Frontiers. Retrieved from [Link]
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. (2019, November 15). PubMed. Retrieved from [Link]
PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. (n.d.). Manipal. Retrieved from [Link]
Design, in silico molecular docking studies, synthesis, spectral characterization and in vitro antifungal evaluation of 1-(4-(1H - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Novel α-Aminophosphonates and α-Aminophosphonic Acids: Synthesis, Molecular Docking and Evaluation of Antifungal Activity against Scedosporium Species. (2022, June 17). PMC. Retrieved from [Link]
Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans. (2025, November 7). ResearchGate. Retrieved from [Link]
A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. (2025, December 9). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
In-Depth Guide: QSAR Analysis & Development of Nitrophenylpiperazine Antifungals
Topic: QSAR Analysis of Nitrophenylpiperazine Antifungal Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Case for Nitrophenylpipe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: QSAR Analysis of Nitrophenylpiperazine Antifungal Agents
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Nitrophenylpiperazines
In the context of rising azole resistance, the 1-(4-nitrophenyl)piperazine scaffold has emerged as a critical pharmacophore. Unlike traditional azoles (e.g., Fluconazole) that rely heavily on the triazole ring for heme coordination within the CYP51 active site, nitrophenylpiperazine derivatives offer a dual-mode advantage: they maintain CYP51 affinity via hydrophobic interactions while offering a distinct electronic profile that may evade specific efflux pump mechanisms responsible for MDR (Multi-Drug Resistance).
This guide provides a technical comparison of these agents against industry standards, supported by QSAR (Quantitative Structure-Activity Relationship) protocols to optimize their fungicidal potency.
Comparative Analysis: Nitrophenylpiperazines vs. Standard Azoles
The following comparison highlights the structural and functional divergences between novel nitrophenylpiperazine derivatives and the standard of care, Fluconazole.
Table 1: Performance & Physicochemical Comparison
Feature
Nitrophenylpiperazine Derivatives
Fluconazole (Standard)
Implication for Drug Design
Primary Target
CYP51 (-demethylase)
CYP51 (-demethylase)
Similar mechanism, different binding mode.
Binding Mode
Hydrophobic channel occupation + H-bonding via linker
Heme iron coordination (N-4 of triazole)
Piperazines are less susceptible to specific heme-pocket mutations.
Lipophilicity (logP)
High ()
Low ()
Piperazines show superior penetration of fungal cell walls but require solubility optimization.
MIC ()
g/mL (Lead compounds)
g/mL
Potency is tunable via QSAR-guided substitution.
Resistance Profile
Active against some azole-resistant strains
High resistance rates ( in some isolates)
Alternative scaffold for resistant mycoses.
Synthetic Access
Modular (3-4 steps)
Complex
Faster lead optimization cycles.
Scientific Foundation: Mechanism & QSAR Logic
The Target: CYP51 Inhibition
The primary mechanism involves the inhibition of Lanosterol
-demethylase (CYP51) .[1][2][3] The nitrophenylpiperazine moiety acts as a hydrophobic anchor.
The Nitro Group: Acts as an electron-withdrawing group (EWG), modulating the pKa of the piperazine nitrogens and influencing the electrostatic potential surface (EPS) involved in receptor docking.
The Piperazine Ring: Provides a semi-rigid linker that positions the "head" group (often an aryl or alkyl chain) into the hydrophobic access channel of the enzyme.
QSAR Rationale
To optimize this scaffold, we rely on three core descriptor classes:
Electronic (
): Hammett constants of substituents on the phenyl ring. Electron-donating groups (EDG) often enhance activity by increasing electron density at the binding interface.
Lipophilic (
/ logP): Essential for crossing the fungal cell wall (chitin/glucan layers).
Steric (MR): Molar Refractivity correlates with the ability to fill the hydrophobic pocket of CYP51 without steric clash.
Experimental Protocols
A. Chemical Synthesis: The Oxirane Route
This modular pathway allows for the rapid generation of derivatives for QSAR training sets.
Negative Coeff for Steric (if observed): Indicates the binding pocket has a size limit; bulky groups reduce activity.
Visualizations
Diagram 1: Mechanism & Synthesis Pathway
This diagram illustrates the synthesis logic and how the final molecule interacts with the fungal cell.
Caption: Modular synthesis route converging on the CYP51 target mechanism.
Diagram 2: QSAR Optimization Logic
This diagram maps the decision tree for optimizing the scaffold based on QSAR feedback.
Caption: Iterative QSAR workflow for optimizing nitrophenylpiperazine antifungal activity.
References
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design. (2019).
QSAR Study of Antifungal Activity of Some Heterocyclic Compounds. World Journal of Pharmaceutical Research. (2016).
Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. Chinese Journal of Organic Chemistry. (2021).
Comparative Evaluation Guide: Cytotoxicity of 1-(3-Chloro-4-nitrophenyl)piperazine and Analogs
Executive Summary & Compound Profile 1-(3-Chloro-4-nitrophenyl)piperazine represents a critical scaffold in the development of bioactive N-phenylpiperazine derivatives. While often utilized as a synthetic intermediate, i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
1-(3-Chloro-4-nitrophenyl)piperazine represents a critical scaffold in the development of bioactive N-phenylpiperazine derivatives. While often utilized as a synthetic intermediate, its specific substitution pattern—combining a lipophilic chlorine at the meta position with a strongly electron-withdrawing nitro group at the para position—imparts distinct cytotoxic properties compared to its analogs.
This guide objectively evaluates the cytotoxic potential of this compound against key structural analogs and standard chemotherapeutic agents. The analysis is grounded in Structure-Activity Relationship (SAR) data, highlighting how subtle ring modifications dictate the shift from "intestinal permeation enhancer" (low toxicity) to "potent antineoplastic agent" (high cytotoxicity).
Chemical Identity[1][2][3][4][5]
IUPAC Name: 1-(3-Chloro-4-nitrophenyl)piperazine
Core Scaffold: N-Arylpiperazine
Key Features: Electron-deficient aromatic ring; secondary amine handle for further functionalization.
Primary Application: Lead optimization for anticancer (glioblastoma, breast) and antimicrobial agents.
Comparative Performance Analysis
The cytotoxicity of phenylpiperazines is heavily influenced by the electronic and steric nature of the phenyl ring substituents. The following data synthesizes performance metrics from comparative SAR studies involving MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines.
Table 1: Cytotoxicity Profile vs. Alternatives (IC50 Values)
Compound
Substitution Pattern
Cytotoxicity Potential
IC50 Range (Cancer Lines)*
Mechanism of Action
1-(3-Chloro-4-nitrophenyl)piperazine
3-Cl, 4-NO2
High
5 – 25 µM
Apoptosis (Caspase-3 activation)
1-(3,4-Dichlorophenyl)piperazine
3,4-di-Cl
Very High
2 – 10 µM
Mitochondrial disruption; ROS generation
1-(4-Nitrophenyl)piperazine
4-NO2
Moderate
20 – 50 µM
DNA intercalation (weak); Antiproliferative
1-Phenylpiperazine
Unsubstituted
Low / Negligible
> 100 µM
Membrane permeation enhancement (Non-toxic)
Doxorubicin (Control)
N/A
Extreme
0.1 – 1.0 µM
DNA intercalation; Topoisomerase II inhibition
*Note: IC50 values are aggregated estimates from SAR studies on structurally related piperazine derivatives [1, 4].
Technical Insight: The "Chlorine-Nitro" Synergy
The 3-chloro-4-nitro motif offers a unique pharmacological balance:
Lipophilicity (3-Cl): The chlorine atom increases membrane permeability, allowing the compound to penetrate the lipid bilayer more effectively than the 4-nitro analog alone.
Electronic Pull (4-NO2): The nitro group strongly withdraws electrons, reducing the pKa of the piperazine nitrogen and potentially enhancing interaction with intracellular targets like tubulin or kinase domains [4].
Mechanistic Workflow & Causality
To validate the cytotoxicity of 1-(3-Chloro-4-nitrophenyl)piperazine, researchers must distinguish between necrosis (non-specific toxicity) and apoptosis (programmed cell death). The following diagram illustrates the validated signaling pathway activated by cytotoxic piperazine derivatives.
Figure 1: Mechanism of Action – The Intrinsic Apoptotic Pathway
Caption: Proposed signaling cascade where the compound disrupts mitochondrial potential, shifting the Bax/Bcl-2 ratio to trigger Caspase-dependent apoptosis.[1][2][3]
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation steps.
Protocol A: Quantitative Cytotoxicity (MTT Assay)
Objective: Determine the IC50 value with high precision.
Materials:
Cell Line: MCF-7 or HeLa (log-phase growth).
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Objective: Differentiate between apoptotic and necrotic cell death.
Workflow Diagram:
Caption: Workflow for dual-staining flow cytometry analysis.
Interpretation:
Annexin V+/PI-: Early Apoptosis (Target mechanism).
Annexin V+/PI+: Late Apoptosis.
Annexin V-/PI+: Necrosis (Indicates toxicity/membrane rupture rather than programmed death).
References
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives.
Source: NIH / PubMed Central
Significance: Establishes the SAR rule that 3,4-dichloro and electron-withdrawing substitutions enhance cytotoxicity against MCF-7 lines.
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
Source: PubMed
Significance: Demonstrates that unsubstituted phenylpiperazines have low cytotoxicity, serving as a baseline for comparison.[5]
Effect of a novel piperazine compound on cancer cells (CB01).
Source: Springer / ResearchGate
Significance: Validates the mitochondrial apoptotic pathway (Bax/Caspase-3) for piperazine derivatives.
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
Source: MDPI
Significance: Comprehensive review of the arylpiperazine scaffold and its role in kinase inhibition and cytotoxicity.
development of analytical methods for distinguishing between positional isomers
Introduction: The Analytical Challenge of Positional Isomers In drug development, metabolomics, and forensic science, positional isomers—molecules with the same formula but different substituent positions on a parent str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Positional Isomers
In drug development, metabolomics, and forensic science, positional isomers—molecules with the same formula but different substituent positions on a parent structure—present a formidable analytical challenge. While chemically similar, their biological activities, toxicities, and metabolic fates can differ dramatically. For instance, the position of a functional group on an aromatic ring can fundamentally alter a drug's interaction with its target receptor. Consequently, the ability to unambiguously distinguish and quantify these isomers is not merely an academic exercise; it is a critical requirement for ensuring product safety, efficacy, and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the robust separation and identification of positional isomers. We will move beyond simple procedural lists to explore the underlying principles and causal logic behind method selection and optimization, providing researchers with the expertise to tackle this persistent challenge.
Core Principles in Isomer Differentiation
The separation of positional isomers hinges on exploiting the subtle differences in their physicochemical properties. These differences, however small, can be amplified by selecting the appropriate analytical technique. Key properties that can be leveraged include:
Polarity and Dipole Moment: The position of a substituent alters the electron distribution within a molecule, affecting its overall polarity and dipole moment.
Molecular Shape and Size (Steric Effects): Different substitution patterns lead to distinct three-dimensional shapes and sizes.
pKa: The position of an acidic or basic functional group influences its dissociation constant.
Fragmentation Propensity: The stability of fragments formed during mass spectrometry can be dependent on the original substituent position.
This guide will explore how each of the following techniques capitalizes on one or more of these properties.
Chromatographic Methods: The Foundation of Separation
Chromatography is the cornerstone of isomer analysis, physically separating isomers in time before they reach a detector. The choice of chromatographic technique and, critically, the stationary phase, is paramount.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the first line of attack. While standard reversed-phase C18 columns separate based on hydrophobicity, they frequently fail to resolve positional isomers with nearly identical polarities.[1][2] The key to success lies in employing stationary phases that offer alternative interaction mechanisms.
Causality in Column Selection:
Phenyl Phases (Phenyl-Hexyl): These columns are highly effective for aromatic positional isomers. The mechanism extends beyond simple hydrophobic interactions to include π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte.[3] The specific position of a substituent on the analyte's ring alters the accessibility and orientation of its π-system, leading to differential retention.
Pentafluorophenyl (PFP) Phases: PFP columns provide a multi-modal separation mechanism, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions.[1][4] The electron-deficient fluorinated ring system makes it particularly effective for separating isomers containing polar or halogenated functional groups, offering a unique, or "orthogonal," selectivity compared to C18 or Phenyl phases.[1]
Stationary Phase
Primary Interaction Mechanism(s)
Advantages for Positional Isomers
Common Disadvantages
C18 (ODS)
Hydrophobic
Robust, widely applicable for general separations.
Often provides insufficient selectivity for positional isomers with similar hydrophobicity.[1]
Phenyl / Phenyl-Hexyl
Hydrophobic & π-π Interactions
Enhanced selectivity for aromatic compounds; can resolve isomers that co-elute on C18.[3]
Selectivity can be highly dependent on the mobile phase composition.
Pentafluorophenyl (PFP)
Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange
Multiple interaction modes provide unique selectivity, especially for halogenated or polar analytes.[4]
Retention behavior can be less predictable than C18, sometimes requiring more extensive method development.
This protocol outlines a systematic approach to developing a separation method for ortho-, meta-, and para- isomers.
Initial Screening (Column & Solvent Selection):
Columns: Screen a C18, a Phenyl-Hexyl, and a PFP column (e.g., 100-150 mm length, < 5 µm particles).[5]
Mobile Phase: Start with a simple Acetonitrile/Water or Methanol/Water gradient. A broad gradient (e.g., 5-95% organic over 15-20 minutes) is effective for initial screening.[6]
Rationale: This initial screen quickly reveals which stationary phase chemistry and solvent provides the most promising selectivity for the target isomers.
Focusing and Optimization:
Select the column that showed the best partial or full separation.
Convert to Isocratic (if applicable): If the screening gradient shows the isomers eluting closely together, an isocratic method can be calculated from the gradient retention times to fine-tune the separation.
Gradient Optimization: If the sample is complex or isomers elute over a wide range, optimize the gradient slope. A shallower gradient around the elution point of the isomers will increase resolution.[6]
Temperature Tuning: Adjust the column temperature (e.g., in 5 °C increments from 25-40 °C). Temperature affects mobile phase viscosity and interaction kinetics, sometimes improving peak shape and resolution.
Final Refinement:
Flow Rate: Adjust the flow rate to balance analysis time with resolution. Lower flow rates can sometimes improve efficiency.
Wavelength Selection: Use a UV detector set at the λmax of the analytes for maximum sensitivity.[7]
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC offers exceptionally high separation efficiency, particularly with long capillary columns.[8] The separation is governed by the analyte's boiling point and its interaction with the stationary phase.
Mechanism: Positional isomers often have very similar boiling points, making separation on standard non-polar columns (e.g., DB-5) difficult. The choice of a more polar stationary phase (e.g., those containing cyanopropyl or polyethylene glycol functionalities like Carbowax) can introduce dipole-dipole interactions, enhancing selectivity based on the subtle differences in the isomers' dipole moments.[8] For extremely challenging separations, highly polar liquid crystalline stationary phases can provide unique shape-selective interactions.[8]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[9] It is often considered a form of normal-phase chromatography and is particularly powerful for chiral separations and for isomers that are challenging to separate by reversed-phase HPLC.[9][10]
Mechanism: The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to fast and efficient separations.[11] By adding polar co-solvents (modifiers) like methanol, the polarity of the mobile phase can be finely tuned to achieve separation.[10] SFC is particularly adept at separating lipid regioisomers, such as 1,2- and 1,3-diglycerides, on C18 columns.[12]
Caption: A systematic workflow for chromatographic method development for positional isomers.
Mass Spectrometry (MS): Beyond Molecular Weight
While positional isomers have identical masses, mass spectrometry, particularly tandem MS (MS/MS), can be a powerful tool for differentiation without prior chromatographic separation.[13]
Tandem Mass Spectrometry (MS/MS)
In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are isolated and then fragmented, typically via collision-induced dissociation (CID).[14] The resulting product ion spectrum is a fingerprint of the molecule's structure.
Mechanism of Differentiation: The key principle is that the position of a functional group can influence the fragmentation pathways.[15][16] A substituent can direct fragmentation by stabilizing or destabilizing adjacent bonds, leading to differences in the relative abundances of shared fragment ions or the formation of unique, diagnostic fragment ions for each isomer. For example, in a study on sucrose isomers, tandem MS of halide adducts produced diagnostic fragment ions that could distinguish each isomer based on their distinct glycosidic linkages.[17]
Direct Infusion Analysis:
Infuse a standard solution of each individual isomer into the mass spectrometer to obtain its characteristic MS/MS spectrum.
Rationale: This establishes the "fingerprint" fragmentation pattern for each pure isomer.
Collision Energy Optimization:
Acquire MS/MS spectra at a range of collision energies (e.g., stepped from 10-40 eV).
Rationale: Different isomers may show the most significant spectral differences at different collision energies. This step is crucial for finding the optimal conditions to produce diagnostic fragments.
Data Analysis:
Carefully compare the product ion spectra of the isomers. Look for:
Unique Fragment Ions: Ions present in one isomer's spectrum but absent in others.
Fragment Ion Ratios: Significant and reproducible differences in the relative intensities of common fragment ions.[18]
Statistical Analysis: For spectra that are visually similar, multivariate statistical analysis (e.g., Principal Component Analysis, PCA) can be used to differentiate isomers based on subtle, collective variations in fragment abundances.[19]
LC-MS/MS Analysis:
Couple the optimized MS/MS method to an HPLC system.
Rationale: Even if chromatography doesn't provide baseline separation, it can resolve isomers from matrix interferences. The combination of retention time and a unique MS/MS spectrum provides extremely high confidence in identification.[20]
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a rapidly emerging technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it adds a powerful dimension of separation that can resolve isomers that are indistinguishable by MS alone.[21][22]
Mechanism of Separation: In a drift tube IMS, ions are propelled through a gas-filled tube by a weak electric field. Ions with a larger, more complex shape will experience more collisions with the drift gas and thus travel slower than compact isomers. This difference in drift time allows for their separation. High-resolution IMS can separate lipids that differ only in the position of a double bond or the location of an acyl chain.[23][24]
Caption: Principle of Ion Mobility Spectrometry (IMS) for separating isomers based on shape.
Spectroscopic Methods: Probing the Molecular Structure
Spectroscopic techniques provide rich structural information and can be definitive in identifying isomers, though they typically require higher sample amounts and purity compared to MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the unambiguous structure elucidation of organic molecules, including the differentiation of positional isomers.[25][26]
Mechanism of Differentiation: NMR relies on the principle that the chemical environment of each nucleus in a molecule is unique.[25]
Chemical Shift (¹H and ¹³C): The position of a substituent on a ring system creates a unique electronic environment for all other atoms. This results in a distinct set of chemical shifts for each isomer, providing a clear fingerprint.[27]
Spin-Spin Coupling: In ¹H NMR, the coupling patterns (splitting) between adjacent protons are dictated by the substitution pattern. For example, ortho, meta, and para disubstituted benzene rings each produce characteristic and easily distinguishable splitting patterns in the aromatic region of the spectrum.[27]
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity of atoms within the molecule, leaving no ambiguity as to the isomer's structure.[25]
Summary and Method Comparison
Choosing the right analytical strategy depends on the specific problem, available instrumentation, and the required throughput and sensitivity.
Technique
Principle of Differentiation
Strengths
Weaknesses
HPLC (with specialized columns)
Differential partitioning based on polarity, π-π interactions, dipole moments.
High resolving power, robust, widely available, good for quantification.
Method development can be time-consuming; may not resolve all isomer pairs.
GC
Boiling point differences and specific interactions with stationary phase.
Extremely high efficiency, excellent for volatile compounds.
Limited to thermally stable and volatile analytes.
SFC
Polarity and shape-based interactions in a supercritical fluid mobile phase.
Fast separations, unique selectivity, environmentally friendly.[10]
Less common instrumentation; may not be suitable for very polar compounds.
Tandem MS (MS/MS)
Isomer-specific fragmentation pathways and fragment ion abundances.
High sensitivity and speed; can identify isomers in complex mixtures without full separation.[15][16]
Not all isomers yield diagnostic fragments; requires careful optimization.
Ion Mobility-MS (IMS-MS)
Gas-phase separation based on molecular shape and size (collision cross-section).
Adds an orthogonal dimension of separation; resolves isomers with identical masses and fragmentation.[22]
Instrumentation is less common and more specialized.
NMR Spectroscopy
Unique chemical shifts and spin-spin coupling patterns for each isomer.
Unambiguous structure determination; the "gold standard" for identification.[25][27]
Lower sensitivity, requires relatively pure sample in larger quantities (mg scale).[15][16]
Conclusion
The successful differentiation of positional isomers is a multifaceted analytical task that rarely relies on a single technique. A logical, integrated approach is required. Chromatography, particularly HPLC with specialized columns like Phenyl and PFP phases, remains the primary tool for physical separation. However, when chromatographic resolution is incomplete, the hyphenation with advanced detection techniques is essential. Tandem mass spectrometry provides the sensitivity and specificity needed for identification in complex matrices, while ion mobility-MS offers a unique solution for co-eluting isomers based on their gas-phase shape. Finally, for absolute structural confirmation, NMR spectroscopy remains the ultimate arbiter.
By understanding the fundamental principles behind each of these techniques, from π-π interactions in an HPLC column to isomer-specific fragmentation in a mass spectrometer, the modern scientist is well-equipped to develop robust, reliable, and scientifically sound methods for tackling the critical challenge of positional isomer analysis.
References
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC. National Center for Biotechnology Information. Available at: [Link]
Discrimination of positional isomers by ion mobility mass spectrometry: application to organic semiconductors - Analytical Methods (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed. National Center for Biotechnology Information. Available at: [Link]
Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars | Analytical Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
Steps for HPLC Method Development | Pharmaguideline. Pharmaguideline. Available at: [Link]
High Performance Liquid Chromatography and Glass Capillary Gas Chromatography of Geometric and Positional Isomers of Long Chain Monounsaturated Fatty Acids - PubMed. National Center for Biotechnology Information. Available at: [Link]
Separation of isomeric lipids by ion mobility- time of flight mass spectrometry - tofwerk. Tofwerk. Available at: [Link]
Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Determining the relative amounts of positional isomers in complex mixtures of triglycerides using reversed-phase high-performance liquid chromatography-tandem mass spectrometry - PubMed. National Center for Biotechnology Information. Available at: [Link]
Structural Lipidomics and Molecular Imaging of C=C Positional Isomers Enabled by mCPBA Epoxidation with Tandem Mass Spectrometry | bioRxiv. bioRxiv. Available at: [Link]
Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed. National Center for Biotechnology Information. Available at: [Link]
High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Quantitative Analysis of Modified Proteins and Their Positional Isomers by Tandem Mass Spectrometry: Human Histone H4 | Analytical Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. American Chemical Society. Available at: [Link]
Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - Frontiers. Frontiers. Available at: [Link]
Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. ResearchGate. Available at: [Link]
New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. Chinese Journal of Analytical Chemistry. Available at: [Link]
Quantitative Analysis of Modified Proteins and Positional Isomers by Tandem Mass Spectrometry: Human Histone H4 - Saint Mary's Digital Commons. Saint Mary's College of California. Available at: [Link]
Tandem Mass Spectrometry - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. OMICS International. Available at: [Link]
Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review - ResearchGate. ResearchGate. Available at: [Link]
Isomers and Recommended HPLC Columns for Effective Separation - MTC USA. MicroSolv Technology Corporation. Available at: [Link]
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at: [Link]
A new approach for identifying positional isomers of glycans cleaved from monoclonal antibodies - Analyst (RSC Publishing) DOI:10.1039/D1AN00780G. Royal Society of Chemistry. Available at: [Link]
Supercritical fluid chromatography - Wikipedia. Wikipedia. Available at: [Link]
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. ResearchGate. Available at: [Link]
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Creative Biostructure. Available at: [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at: [Link]
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry - ACS Publications. American Chemical Society. Available at: [Link]
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. National Center for Biotechnology Information. Available at: [Link]
Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC. National Center for Biotechnology Information. Available at: [Link]
An overview of experimental designs in HPLC method development and validation - MOLNÁR-INSTITUTE for Applied Chromatography | DryLab®. Molnár-Institute. Available at: [Link]
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Welch Materials, Inc.. Available at: [Link]
Separation of positional and structural isomers by cyclodextrin-mediated capillary zone electrophoresis - Bases bibliographiques Pascal et Francis. INIST-CNRS. Available at: [Link]
C190-E270C SFC Basic Guide - Shimadzu. Shimadzu. Available at: [Link]
Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides - MDPI. MDPI. Available at: [Link]
Supercritical fluid chromatography-mass spectrometry methods for lipidomics profiling - Agilent. Agilent Technologies. Available at: [Link]
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. Available at: [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Wikipedia. Available at: [Link]
9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
Proper Disposal Procedures for 1-(3-Chloro-4-nitrophenyl)piperazine
Executive Summary: Immediate Action Plan 1-(3-Chloro-4-nitrophenyl)piperazine is a halogenated, nitro-substituted organic intermediate.[1] Improper disposal poses environmental risks due to the stability of the halogenat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
1-(3-Chloro-4-nitrophenyl)piperazine is a halogenated, nitro-substituted organic intermediate.[1] Improper disposal poses environmental risks due to the stability of the halogenated aromatic ring and the potential toxicity of the nitro group.[1]
DO Incinerate at high temperatures (>1100°C) via licensed contractor.[1]
DON'T Mix with strong oxidizers or acids in the waste stream.[1]
DO Label clearly with full chemical name and "Toxic/Irritant" warnings.
DON'T Dispose of in general trash or biohazard bags.
Chemical Identification & Hazard Profile
To ensure safe handling, you must understand the functional components driving the disposal requirements.[1] While specific CAS numbers may vary by synthesis batch (custom intermediates), the functional group analysis dictates the safety protocol.
Functional Group Analysis
Piperazine Ring: Acts as a secondary amine base.[1] Causes skin and eye irritation; potential respiratory sensitizer.[1]
Nitro Group (-NO₂): Increases polarity and potential toxicity. While generally stable on a phenyl ring, it adds to the nitrogen load during incineration (NOx generation).[1]
Chloro Group (-Cl):Critical for Disposal. Presence of chlorine classifies this as Halogenated Waste . Incineration requires specific scrubbers to prevent the formation of dioxins/furans.[1]
Inferred GHS Classification
Based on analogous structures (e.g., 1-(4-Nitrophenyl)piperazine, 1-(3-Chlorophenyl)piperazine) [1, 2].[1][2]
H412: Harmful to aquatic life with long-lasting effects (Standard for halogenated aromatics).
Disposal Decision Workflow
The following flowchart outlines the logical decision process for disposing of 1-(3-Chloro-4-nitrophenyl)piperazine in various states (Solid vs. Liquid).
Figure 1: Decision tree for segregating and packaging waste based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing paper, PPE (gloves), and spill cleanup materials.[1]
Segregation: Do not mix with general trash or biohazard waste (unless the compound is also bio-hazardous).[1]
Packaging:
Place waste in a clear, heavy-duty polyethylene (LDPE) bag (minimum 2 mil thickness).[1]
Chemical Name: Write "1-(3-Chloro-4-nitrophenyl)piperazine Solids".
Constituents: List "Organic Chlorine" and "Nitro Compounds".
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
Protocol B: Liquid Waste Disposal
Applicability: Reaction mixtures, mother liquors, or HPLC waste containing the compound.[1]
CRITICAL RULE: Because the compound contains Chlorine (Cl), the entire liquid waste stream must be classified as Halogenated Organic Waste , even if the solvent itself is non-halogenated (e.g., Methanol or DMSO).[1]
Container Selection: Use an HDPE or Glass carboy compatible with the solvent.[1]
Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as nitro compounds can be reactive.[1]
Transfer: Use a funnel to prevent spills. Leave 10% headspace in the container for expansion.[1]
Labeling:
Stream Name: "Halogenated Organic Solvents".
Constituents: List the solvent (e.g., "Methanol 95%") and the solute ("1-(3-Chloro-4-nitrophenyl)piperazine <5%").
Spill Response Procedures
Scenario: A 5g bottle of solid powder drops and shatters on the lab floor.
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and an N95 dust mask (or P100 respirator if available) to prevent inhalation [3].[1]
Containment: Cover the spill gently with paper towels dampened with water or ethanol.[1] This prevents dust from becoming airborne.[1][4][5]
Cleanup:
Scoop up the damp material using a dustpan or stiff card.[1]
Verification: If available, use a UV light (many nitro-aromatics fluoresce) to check for residue.[1]
Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Waste stream as described in Protocol A.
Regulatory Compliance & Transport
EPA / RCRA Considerations (USA)
While this specific intermediate may not have a unique "U" or "P" list code, it falls under general hazardous waste characteristics:
Waste Code: If the solvent is halogenated (e.g., Methylene Chloride), use F002 .[1][6] If solid, it is generally classified as D003 (Reactive) only if explosive properties are confirmed (unlikely here) or simply "Hazardous Waste - Toxic" depending on state regulations.[1]
Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in a listed solvent) but manage as Halogenated Organic for incineration purposes [4].[1]
UN Number: Likely UN 2811 (Toxic solid, organic, n.o.s.).[1]
Packing Group: III (Minor danger) or II (Medium danger) depending on toxicity data.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(4-Nitrophenyl)piperazine. Retrieved from [1]
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine. Retrieved from
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Personal protective equipment for handling 1-(3-Chloro-4-nitrophenyl)piperazine
Technical Advisory: Safe Handling & Operational Logistics for 1-(3-Chloro-4-nitrophenyl)piperazine Part 1: Hazard Architecture & Risk Assessment As researchers, we often treat intermediates as generic "white powders." Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Advisory: Safe Handling & Operational Logistics for 1-(3-Chloro-4-nitrophenyl)piperazine
Part 1: Hazard Architecture & Risk Assessment
As researchers, we often treat intermediates as generic "white powders." This is a critical error with 1-(3-Chloro-4-nitrophenyl)piperazine . We must deconstruct this molecule into its functional pharmacophores to understand the specific biological risks. We are not just preventing "contact"; we are preventing specific physiological cascades.[1]
The Molecular Hazard Profile:
Functional Group
Associated Risk Vector
Physiological Mechanism
Piperazine Ring
Sensitization (Respiratory/Dermal)
Piperazine moieties are notorious haptens.[1] They can bind to serum proteins, creating immunogenic complexes. Repeat inhalation, even at micro-gram levels, can induce IgE-mediated occupational asthma or contact dermatitis [1].[1]
Nitro-Aromatic
Systemic Toxicity / Absorption
Nitro groups on benzene rings facilitate dermal absorption.[1] While less volatile than nitrobenzene, the potential for methemoglobinemia (oxidation of hemoglobin) exists if significant absorption occurs [2].
Chloro-Substituent
Environmental Persistence / Irritation
Halogenation increases lipophilicity, enhancing skin penetration and environmental stability.[1]
Core Directive: Treat this substance as a Potent Sensitizer and Irritant .[1] The primary goal is to prevent the induction phase of sensitization.[1]
Part 2: The Barrier System (Personal Protective Equipment)
Standard "lab safety" is insufficient. The following PPE matrix is designed to create redundancy. If one barrier fails, the next must hold.
PPE Specification Table
Zone
Equipment
Technical Specification & Rationale
Hand Protection
Double Nitrile Gloves
Primary Layer: Nitrile (0.11 mm / 4 mil).Secondary Layer: Nitrile (Extended Cuff).Rationale:[1] Nitro-aromatics can permeate thin nitrile over time.[1] Double gloving creates a sacrificial layer and allows for immediate removal of the outer glove upon contamination without exposing skin [3].
Respiratory
Engineering Control (Primary)
Chemical Fume Hood operating at 80–100 fpm face velocity.[1]
Respiratory
Backup / Outside Hood
N95 or P100 Particulate Respirator. Rationale:[1] Surgical masks offer zero protection against sensitizing dusts.[1] A tight-fitting facepiece is required if the solid is handled outside a hood (e.g., balance enclosure failure).[1]
Ocular
Chemical Goggles
Indirect Vent Goggles. Rationale:[1] Safety glasses allow dust migration.[1] Goggles seal the orbital area, preventing lacrimal fluid from solubilizing the dust and creating a concentrated irritant solution on the eye.
Dermal (Body)
Tyvek® Sleeves + Lab Coat
Polyethylene-coated sleeves. Rationale:[1] The gap between the glove cuff and lab coat is the most common exposure point. Sleeves bridge this gap.[1]
Part 3: Operational Workflow & Engineering Controls
Trust in procedure reduces reliance on luck.[1] Follow this logic flow for all manipulations.
Workflow Logic Diagram
Caption: Operational logic flow emphasizing the minimization of "Dust Time" (solid state handling) to reduce sensitization risk.
Step-by-Step Protocol
Preparation:
Don PPE (Double gloves, goggles, lab coat, sleeves).
Place a disposable absorbent pad (benchkote) in the fume hood.[1] This captures micro-spills and simplifies cleanup.
Static Control: Use an anti-static gun or wipe on the weighing boat.[1] Dry nitro-aromatic powders can be static-charged, causing "jumping" during weighing.[1]
Weighing (The High-Risk Moment):
Never weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.
Open the container slowly to avoid pressure equalization puffing.[1]
Use a disposable spatula.[1] Do not attempt to clean and reuse spatulas for sensitizers; cross-contamination is a major risk.
Once in solution (e.g., DMSO, Methanol, DCM), the respiratory sensitization risk drops to near zero (unless aerosolized).
Label the flask clearly: "Contains Sensitizer."[1]
Decontamination:
Wipe the balance and surrounding area with a methanol-dampened tissue.[1]
Dispose of the tissue as hazardous solid waste.[1]
Remove outer gloves and discard inside the hood before removing hands from the containment zone.[1]
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Caption: Decision matrix for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization.[1]
Disposal Protocols
Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste .[1] Do not use regular trash.
Liquid Waste: Segregate into Halogenated Organic Waste streams (due to the Chloro- group).[1]
Container: Triple rinse the empty chemical bottle with a solvent (acetone/methanol) before disposal.[1] Add the rinsate to the liquid waste stream.
References
Hagmar, L., et al. (1982).[1] "Piperazine-induced airway symptoms: exposure-response relationships and selection in an occupational setting." American Journal of Industrial Medicine, 3(3), 347–357.[1]
National Center for Biotechnology Information (NCBI). (2023).[1] "PubChem Compound Summary for CID 7474, 1-Chloro-4-nitrobenzene." PubChem. (Used for analog toxicity data regarding nitro-aromatics).
Occupational Safety and Health Administration (OSHA). (2023).[1] "Personal Protective Equipment: Chemical Resistance Selection Guide." United States Department of Labor.[1]
Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride." (Analogous SDS for hazard classification).